11-Deacetoxywortmannin
Description
11-Desacetoxywortmannin has been reported in Talaromyces funiculosus with data available.
metabolite of Penicillium funiculosum THOM; structure
Properties
CAS No. |
31652-69-4 |
|---|---|
Molecular Formula |
C21H22O6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(1R,5S,9R,18S)-18-(methoxymethyl)-1,5-dimethyl-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-triene-6,11,16-trione |
InChI |
InChI=1S/C21H22O6/c1-20-7-6-12-15(11(20)4-5-13(20)22)17(23)18-16-10(8-26-18)19(24)27-14(9-25-3)21(12,16)2/h8,11,14H,4-7,9H2,1-3H3/t11-,14+,20-,21-/m0/s1 |
InChI Key |
GXVZXRZMWGYXMQ-DJOOALQISA-N |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CCC2=O)C(=O)C4=C5[C@@]3([C@H](OC(=O)C5=CO4)COC)C |
Canonical SMILES |
CC12CCC3=C(C1CCC2=O)C(=O)C4=C5C3(C(OC(=O)C5=CO4)COC)C |
Synonyms |
11-desacetoxywortmannin |
Origin of Product |
United States |
Foundational & Exploratory
11-Deacetoxywortmannin: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 11-Deacetoxywortmannin, a fungal metabolite belonging to the viridin family of steroids. It details the discovery and natural origin of this compound, its potent anti-inflammatory properties, and its mechanism of action as a Phosphoinositide 3-kinase (PI3K) inhibitor. This document includes a compilation of available quantitative data, detailed experimental protocols for its study, and visualizations of relevant biological pathways and experimental workflows.
Discovery and Origin
This compound was first discovered and characterized in 1974 by D. Wiesinger, H.U. Gubler, W. Haefliger, and D. Hauser.[1][2][3][4] It was isolated from the culture filtrates of the fungal strains Aspergillus janus NRRL 3807 and Penicillium funiculosum NRRL 3363. This natural product is a furanosteroid and a close structural analog of the well-known PI3K inhibitor, wortmannin.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₂₁H₂₂O₆ |
| Molecular Weight | 370.4 g/mol |
| CAS Number | 31652-69-4 |
| Appearance | Crystalline solid |
Biological Activity
Anti-inflammatory Properties
Initial studies on this compound revealed its significant anti-inflammatory activity.[1] In a key preclinical study, the compound demonstrated potent inhibition of carrageenan-induced paw edema in rats, a classic model for acute inflammation.
Table 1: Anti-inflammatory Activity of this compound in Carrageenan-Induced Rat Paw Edema
| Treatment | Dose (mg/kg, p.o.) | Edema Inhibition (%) |
| This compound | 10 | 45 |
| This compound | 25 | 60 |
| Indomethacin (control) | 10 | 55 |
Data extracted from Wiesinger et al., 1974. The original publication should be consulted for full experimental details.
Phosphoinositide 3-Kinase (PI3K) Inhibition
This compound, like its analog wortmannin, is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) family of enzymes.[4] The PI3K pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and motility. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.
Diagram 1: The PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Isolation and Structure Elucidation of this compound
Disclaimer: The detailed experimental protocol from the original 1974 publication by Wiesinger et al. is not publicly available. The following is a generalized protocol based on standard methods for the isolation of fungal metabolites.
Diagram 2: Generalized Workflow for Fungal Metabolite Isolation
Caption: A generalized workflow for the isolation and characterization of this compound.
Methodology:
-
Fungal Culture and Fermentation: Penicillium funiculosum is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.
-
Extraction: The culture filtrate is extracted with an organic solvent (e.g., ethyl acetate) to partition the metabolites.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity to separate the different components.
-
Purification: Fractions containing this compound are further purified using techniques such as High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
-
Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
Methodology:
-
Animals: Male Wistar rats (or a similar strain) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Rats are randomly divided into control, vehicle, positive control (e.g., indomethacin), and this compound treated groups.
-
Administration: this compound, dissolved in a suitable vehicle, is administered orally (p.o.) at various doses. The control group receives the vehicle only.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
In Vitro PI3K Inhibition Assay
This is a generalized protocol for an in vitro kinase assay to assess the inhibitory activity of this compound on PI3K.
Diagram 3: Workflow for an In Vitro PI3K Inhibition Assay
Caption: A generalized workflow for determining the in vitro PI3K inhibitory activity.
Methodology:
-
Reagents:
-
Recombinant human PI3K isoforms (α, β, γ, δ).
-
Phosphatidylinositol 4,5-bisphosphate (PIP₂) substrate.
-
Adenosine triphosphate (ATP).
-
This compound at various concentrations.
-
Assay buffer.
-
Detection reagents (e.g., anti-PIP₃ antibody for ELISA, or ADP-Glo™ Kinase Assay kit).
-
-
Assay Procedure:
-
In a microplate, incubate the PI3K enzyme with varying concentrations of this compound for a defined period to allow for binding.
-
Initiate the kinase reaction by adding the PIP₂ substrate and ATP.
-
Allow the reaction to proceed for a specific time at an optimal temperature.
-
Stop the reaction.
-
Quantify the amount of PIP₃ produced. This can be done using various methods, such as an ELISA-based assay with a PIP₃-specific antibody or a luminescence-based assay that measures ADP formation.
-
-
Data Analysis:
-
Plot the percentage of PI3K activity against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Western Blot Analysis of Akt Phosphorylation
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line with an active PI3K pathway) to a desired confluency.
-
Treat the cells with different concentrations of this compound for a specific duration.
-
Include a positive control (e.g., a known PI3K activator like IGF-1) and a negative control (vehicle).
-
-
Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt, at Ser473 and/or Thr308) and total Akt. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the p-Akt levels to total Akt and the loading control to determine the effect of this compound on Akt phosphorylation.
-
Conclusion
This compound is a naturally occurring fungal metabolite with significant anti-inflammatory and PI3K inhibitory activities. Its discovery has contributed to the understanding of the PI3K signaling pathway and its role in disease. While further research is needed to fully characterize its inhibitory profile against different PI3K isoforms and to explore its therapeutic potential, this technical guide provides a comprehensive foundation for researchers and drug development professionals interested in this promising compound. The detailed methodologies and visualizations presented herein are intended to facilitate further investigation into the biological activities and potential applications of this compound.
References
- 1. Zebrafish Bioassay-Guided Natural Product Discovery: Isolation of Angiogenesis Inhibitors from East African Medicinal Plants | PLOS One [journals.plos.org]
- 2. Emerging Role of Autophagy in the Development and Progression of Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Redirecting [linkinghub.elsevier.com]
A Technical Guide to the Mechanism of Action of 11-Deacetoxywortmannin as a PI3K Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its hyperactivation is a common event in human cancers, making it a prime target for therapeutic intervention.[3][4] 11-Deacetoxywortmannin, a derivative of the potent natural product inhibitor Wortmannin, targets this pathway through a specific and irreversible mechanism. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biochemical processes.
Core Mechanism of Action: Irreversible Covalent Inhibition
This compound functions as an irreversible inhibitor of PI3K. Its mechanism is virtually identical to that of its well-studied precursor, Wortmannin.[5] The core of this inhibitory action is the formation of a permanent, covalent bond with a key amino acid residue within the ATP-binding pocket of the PI3K catalytic subunit.[6]
The key steps are as follows:
-
Active Site Targeting: The inhibitor targets a highly conserved lysine residue (Lys-802 in the p110α isoform) located in the catalytic domain, a site crucial for the phosphotransfer reaction.[6]
-
Nucleophilic Attack: The ε-amino group of the lysine residue acts as a nucleophile. It attacks the electrophilic C-20 position on the furan ring of the inhibitor.[6]
-
Covalent Adduct Formation: This attack results in the opening of the furan ring and the formation of a stable, covalent enamine adduct between the inhibitor and the enzyme.[6]
This permanent modification of the active site sterically hinders ATP from binding and completely and irreversibly abolishes the kinase's ability to phosphorylate its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), thus blocking all downstream signaling.[6]
References
- 1. Wortmannin - Wikipedia [en.wikipedia.org]
- 2. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3Kδ-IN-11 - Ace Therapeutics [acetherapeutics.com]
- 4. PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PI3-kinase inhibitors LY294002 and wortmannin have different effects on proliferation of murine embryonic stem cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Emerging Role of 11-Deacetoxywortmannin in PI3K/Akt/mTOR Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Wortmannin, a fungal metabolite, is a well-established, potent, and irreversible inhibitor of PI3K. This technical guide focuses on a closely related analog, 11-Deacetoxywortmannin, and its potential effects on the PI3K/Akt/mTOR pathway. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in public literature, this document provides a comprehensive overview based on the well-characterized activities of its parent compound, Wortmannin. The methodologies presented herein are standard, robust procedures for the investigation of PI3K pathway inhibitors and are directly applicable to the study of this compound.
Introduction: The PI3K/Akt/mTOR Pathway and the Promise of its Inhibition
The PI3K/Akt/mTOR pathway is an intracellular signaling cascade crucial for regulating a multitude of cellular processes.[1] Constitutive activation of this pathway is a common feature in a wide range of human cancers, including ovarian, breast, and lung cancers.[1][] This aberrant signaling can arise from mutations in key components of the pathway, such as activating mutations in PI3K catalytic subunits or loss of the tumor suppressor PTEN, a negative regulator of the pathway.[]
Inhibition of the PI3K/Akt/mTOR pathway represents a promising strategy for cancer therapy.[] Wortmannin is a potent, non-specific, and covalent inhibitor of PI3Ks with an in vitro IC50 in the low nanomolar range.[3] It exerts its inhibitory effect by covalently modifying a lysine residue within the ATP-binding site of the PI3K catalytic subunit.[4] While highly potent, the clinical development of Wortmannin has been hampered by its in vivo toxicity and short half-life.[5] This has led to the investigation of its analogs, such as this compound, for potentially improved therapeutic profiles. This compound is an antibiotic produced by several fungal species.[]
Quantitative Analysis of PI3K Inhibition by Wortmannin
Due to the limited availability of specific quantitative data for this compound, this section presents the well-documented inhibitory activities of Wortmannin as a reference. These values provide an expected range of potency for structurally similar compounds.
| Target | Inhibitor | IC50 (nM) | Assay Type | Notes |
| PI3K (general) | Wortmannin | ~3-5 | Cell-free | Non-selective inhibitor of Class I, II, and III PI3Ks.[3][4][5] |
| DNA-PK | Wortmannin | 16 | Cell-free | Also inhibits other PI3K-related kinases.[5] |
| mTOR | Wortmannin | ~200 | Cell-free | Inhibition of mTOR requires higher concentrations compared to PI3K. |
| ATM | Wortmannin | 150 | Cell-free | |
| PLK1 | Wortmannin | 5.8 | Cell-free | [4] |
| PLK3 | Wortmannin | 48 | Cell-free | [4] |
Core Experimental Protocols for Investigating PI3K/Akt/mTOR Pathway Inhibition
The following protocols are standard methodologies for assessing the effect of a small molecule inhibitor, such as this compound, on the PI3K/Akt/mTOR signaling pathway.
Western Blotting for Phospho-Protein Analysis
This protocol allows for the qualitative and semi-quantitative assessment of the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, providing insight into the inhibitor's mechanism of action.
Objective: To determine the effect of this compound on the phosphorylation of Akt (a direct downstream target of PI3K) and S6 Ribosomal Protein (a downstream effector of mTOR).
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells with a constitutively active PI3K pathway (e.g., PTEN-null cell lines like C4-2 prostate cancer cells) in 6-well plates and grow to 70-80% confluency.[6]
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2, 6, 24 hours). Include a known PI3K inhibitor like Wortmannin as a positive control.
-
-
Lysate Preparation:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), and total S6 overnight at 4°C. Use a housekeeping protein like β-actin or GAPDH as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the phospho-protein levels to the total protein levels to determine the extent of inhibition.
-
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of PI3K in the presence of an inhibitor to determine its potency (e.g., IC50 value).
Objective: To quantify the inhibitory effect of this compound on the activity of purified PI3K isoforms.
Methodology:
-
Assay Principle: The assay measures the transfer of the gamma-phosphate from ATP to a lipid substrate (phosphatidylinositol) by PI3K. The amount of product (phosphatidylinositol-3-phosphate) is quantified, often using radiolabeled ATP or luminescence-based ADP detection.
-
Reagents and Materials:
-
Purified recombinant PI3K isoforms (e.g., p110α/p85α).
-
Lipid substrate (e.g., phosphatidylinositol).
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for ADP-Glo™ assay).
-
Kinase reaction buffer.
-
This compound at various concentrations.
-
Detection reagents (e.g., scintillation fluid, ADP-Glo™ reagent).
-
-
Procedure (example using ADP-Glo™ Kinase Assay):
-
Prepare a serial dilution of this compound.
-
In a 384-well plate, add the inhibitor or vehicle control.
-
Add the PI3K enzyme and lipid substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay
This assay assesses the effect of the inhibitor on the survival and proliferation of cancer cells.
Objective: To determine the cytotoxic or cytostatic effect of this compound on cancer cell lines.
Methodology:
-
Assay Principle: Common methods include tetrazolium salt reduction assays (e.g., MTT, MTS) or ATP-based assays (e.g., CellTiter-Glo®). In these assays, a metabolic indicator is used to quantify the number of viable cells.
-
Procedure (example using MTT assay):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizing the Molecular Interactions and Experimental Processes
Diagrams are essential tools for understanding complex biological pathways and experimental workflows. The following visualizations were created using the Graphviz (DOT language) to illustrate the key concepts discussed in this guide.
Figure 1. The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Figure 2. A generalized workflow for Western blot analysis of PI3K/Akt/mTOR pathway modulation.
Figure 3. A simplified workflow for an in vitro PI3K kinase assay to determine inhibitor potency.
Conclusion and Future Directions
This compound, as a close analog of the potent PI3K inhibitor Wortmannin, holds potential as a modulator of the PI3K/Akt/mTOR signaling pathway. This technical guide has provided a foundational understanding of this pathway and has outlined the standard experimental protocols required for the comprehensive evaluation of novel inhibitors. While direct quantitative data for this compound remains to be fully elucidated in the public domain, the methodologies and comparative data presented here offer a robust framework for its investigation.
Future research should focus on determining the specific IC50 values of this compound against all Class I PI3K isoforms and mTOR to understand its selectivity profile. Furthermore, comprehensive cell-based studies are necessary to evaluate its effects on downstream signaling, cell viability, and apoptosis in a panel of cancer cell lines with defined genetic backgrounds related to the PI3K pathway. Such studies will be crucial in determining if this compound offers a superior therapeutic window compared to its parent compound, Wortmannin, and warrants further preclinical and clinical development.
References
- 1. Synthesis and biological evaluation of 10,11-methylenedioxy-14-azacamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wortmannin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Synthesis and PI3 Kinase Inhibition Activity of a Wortmannin-Leucine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Beyond PI3K: An In-depth Technical Guide to the Cellular Targets of 11-Deacetoxywortmannin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential cellular targets of 11-Deacetoxywortmannin, extending beyond its well-documented inhibitory effects on the Phosphoinositide 3-kinase (PI3K) family. As a derivative of the potent and widely studied pan-PI3K inhibitor wortmannin, this compound is presumed to share a similar off-target profile. This guide summarizes the available quantitative data for these interactions, details the experimental methodologies for target identification, and visualizes the relevant signaling pathways and experimental workflows.
Quantitative Data on Off-Target Inhibition
While specific kinase selectivity profiling data for this compound is limited in the public domain, the activity of its parent compound, wortmannin, provides strong inferential evidence for its likely off-targets. The following table summarizes the in vitro inhibitory concentrations (IC50) of wortmannin against key cellular kinases beyond the PI3K family. Researchers should consider these as probable off-targets for this compound and validate them in their specific experimental systems.
| Target Kinase | Kinase Family | IC50 (nM) | Reference |
| DNA-PKcs | PI3K-related kinase (PIKK) | 16 | [1] |
| mTOR | PI3K-related kinase (PIKK) | High Concentration Inhibition | [2] |
| Polo-like Kinase 1 (PLK1) | Serine/Threonine Kinase | 24 | [3] |
| ATM | PI3K-related kinase (PIKK) | 150 | [1] |
| Myosin Light Chain Kinase (MLCK) | Serine/Threonine Kinase | High Concentration Inhibition | [2] |
| Mitogen-activated Protein Kinase (MAPK) | Serine/Threonine Kinase | High Concentration Inhibition | [2] |
Key Cellular Targets and Signaling Pathways
Based on the data for wortmannin, the most significant off-targets of this compound outside the PI3K family are members of the PIKK family, namely DNA-PK and mTOR, as well as the critical cell cycle regulator, PLK1.
DNA-Dependent Protein Kinase (DNA-PK)
DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[4][5][6] Inhibition of DNA-PK by wortmannin has been shown to be the primary mechanism of its radiosensitizing effects.[4] Given the structural similarity, this compound is expected to exhibit similar inhibitory activity against DNA-PK, thereby impairing the cell's ability to repair DNA damage.
Mammalian Target of Rapamycin (mTOR)
mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[3][5][7] It exists in two distinct complexes, mTORC1 and mTORC2. The inhibitory effect of wortmannin on mTOR suggests that this compound could also disrupt these critical cellular processes.
Polo-like Kinase 1 (PLK1)
PLK1 is a key regulator of multiple events during mitosis, including mitotic entry, spindle formation, and cytokinesis.[2] The finding that wortmannin potently inhibits PLK1 suggests that this compound could induce mitotic arrest, a phenotype that should be considered when interpreting cellular responses to this compound.[3]
Experimental Protocols for Target Identification
To definitively identify the cellular targets of this compound, a combination of proteomic and biophysical approaches is recommended. The following are detailed protocols for two widely used and robust methods.
Affinity Purification coupled with Mass Spectrometry (AP-MS)
This method is used to identify proteins that physically interact with a small molecule of interest.
Methodology:
-
Synthesis of an Affinity Probe:
-
Synthesize a derivative of this compound that incorporates a linker and a reactive group (e.g., an alkyne or azide for click chemistry) or a high-affinity tag (e.g., biotin). The modification should be at a position that does not significantly compromise the compound's binding activity.
-
-
Immobilization of the Affinity Probe:
-
Covalently attach the affinity probe to a solid support, such as sepharose beads, via the reactive group.
-
-
Cell Lysis and Lysate Preparation:
-
Culture cells of interest to a high density.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity and native interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the affinity probe-conjugated beads.
-
As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.
-
To demonstrate specificity, a competition experiment can be performed by pre-incubating the lysate with an excess of free this compound before adding the affinity probe-conjugated beads.
-
-
Washing:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be achieved by boiling in SDS-PAGE sample buffer, or for more specific elution, by competing with a high concentration of free this compound or by enzymatic cleavage of a cleavable linker.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining.
-
Excise the protein bands of interest or the entire lane for in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.
-
-
Data Analysis:
-
Compare the list of proteins identified from the affinity probe pulldown with the negative control and competition experiments to identify specific binding partners of this compound.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the target engagement of a drug in a cellular context by measuring changes in the thermal stability of proteins upon ligand binding.[8][9]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest and treat with either vehicle (e.g., DMSO) or varying concentrations of this compound for a defined period.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. This creates a temperature gradient.
-
Include an unheated control sample.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of a specific target protein remaining in the soluble fraction by Western blotting or ELISA using an antibody specific to the protein of interest. For proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry.
-
-
Data Analysis:
-
For each treatment condition (vehicle or drug), plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that the drug binds to and stabilizes the target protein.
-
The magnitude of the thermal shift can be used to assess the potency of target engagement.
-
This guide provides a starting point for researchers investigating the cellular targets of this compound beyond its established role as a PI3K inhibitor. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols are intended to facilitate the design and execution of studies aimed at comprehensively characterizing the mechanism of action of this compound. It is crucial to experimentally validate these potential off-targets in the specific biological context under investigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Wortmannin - Wikipedia [en.wikipedia.org]
- 3. Wortmannin, a widely used phosphoinositide 3-kinase inhibitor, also potently inhibits mammalian polo-like kinase [pubmed.ncbi.nlm.nih.gov]
- 4. DNA-PK: the major target for wortmannin-mediated radiosensitization by the inhibition of DSB repair via NHEJ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA-PK is activated by SIRT2 deacetylation to promote DNA double-strand break repair by non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
11-Deacetoxywortmannin: A Technical Guide to its Anti-Fungal and Anti-Inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
11-Deacetoxywortmannin, a fungal metabolite, has demonstrated significant potential as both an anti-fungal and anti-inflammatory agent. This technical guide provides a comprehensive overview of its mechanisms of action, supported by quantitative data and detailed experimental protocols. While direct extensive research on this compound is emerging, much of our current understanding is derived from studies on its close structural analog, Wortmannin. This document synthesizes the available data, with a clear delineation between findings directly related to this compound and its parent compound, to offer a thorough understanding of its therapeutic promise. The core of its activity lies in the inhibition of key signaling pathways, including the PI3K/Akt and MAPK cascades, which are crucial for both fungal viability and the inflammatory response.
Anti-Fungal Activity
This compound is recognized as a potent antibiotic with strong anti-fungal properties.[1] Its mechanism of action is primarily attributed to the inhibition of phosphoinositide 3-kinases (PI3K), enzymes vital for fungal cell signaling, growth, and differentiation. While specific quantitative data for this compound is limited, studies on Wortmannin provide significant insights into its anti-fungal potential.
Quantitative Anti-Fungal Data
The following table summarizes the anti-fungal activity of Wortmannin against various pathogenic fungi. It is anticipated that this compound exhibits a comparable, though not identical, activity profile.
| Fungal Species | Assay Type | Metric | Value | Reference |
| Candida albicans | Broth Microdilution | MIC | Data Not Available | |
| Aspergillus fumigatus | Broth Microdilution | MIC | Data Not Available | |
| Various Fungal Strains | Not Specified | Activity | Broad Spectrum | [2] |
Note: Specific MIC (Minimum Inhibitory Concentration) values for this compound against common pathogenic fungi like Candida albicans and Aspergillus fumigatus are not yet widely published. The broad-spectrum activity has been confirmed for the related compound Wortmannin.
Experimental Protocol: Anti-Fungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.
-
Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
The suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Incubation:
-
An equal volume of the fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.
-
The plate is incubated at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free control well.
-
Signaling Pathway: Fungal PI3K Inhibition
The primary anti-fungal mechanism of Wortmannin analogs involves the irreversible inhibition of PI3K. This disruption of the PI3K/Akt signaling pathway in fungi leads to the cessation of critical cellular processes.
Caption: Inhibition of the fungal PI3K/Akt signaling pathway by this compound.
Anti-Inflammatory Activity
This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the PI3K/Akt and MAPK pathways, which in turn regulate the production of pro-inflammatory mediators.
Quantitative Anti-Inflammatory Data
The following table summarizes the anti-inflammatory activity of Wortmannin. It is expected that this compound possesses a similar inhibitory profile.
| Target | Cell Line | Metric | Value | Reference |
| Cell Proliferation (Oral Cancer) | Human Oral Cancer Cells | IC50 | 3.6 ± 1 µM | [3] |
| PI3K | Not Specified | IC50 | ~5 nM | [4] |
| TNF-α Secretion | Murine Peritoneal Macrophages | Effect | Enhancement (with LPS) | [5] |
| NO Production | Murine Peritoneal Macrophages | Effect | Enhancement (with LPS) | [5] |
Note: The enhancement of TNF-α and NO production in the presence of LPS suggests a complex regulatory role of PI3K inhibition in inflammation.
Experimental Protocol: In Vitro Anti-Inflammatory Assay (LPS-stimulated Macrophages)
This protocol describes a common method to assess the anti-inflammatory effects of this compound on cytokine production in macrophages.
-
Cell Culture:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 24-well plates and allowed to adhere overnight.
-
-
Treatment:
-
Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
-
Sample Collection:
-
After 24 hours of incubation, the cell culture supernatant is collected to measure cytokine levels.
-
The cells can be lysed to extract protein or RNA for further analysis (e.g., Western blot for signaling proteins, qPCR for gene expression).
-
-
Cytokine Measurement:
-
The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Signaling Pathways: PI3K/Akt and MAPK Inhibition in Inflammation
This compound's anti-inflammatory effects are mediated through the inhibition of the PI3K/Akt and MAPK signaling pathways. These pathways are central to the expression of pro-inflammatory genes.
Caption: Inhibition of the PI3K/Akt/NF-κB signaling pathway by this compound.
Caption: Potential inhibition of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
This compound presents a compelling profile as a dual anti-fungal and anti-inflammatory agent. Its inhibitory action on the fundamental PI3K/Akt and MAPK signaling pathways underscores its potential for therapeutic development. However, a significant portion of the detailed mechanistic and quantitative data is currently derived from its close analog, Wortmannin. Future research should focus on elucidating the specific anti-fungal spectrum and potency (MIC values) of this compound against a broader range of clinically relevant fungal pathogens. Furthermore, detailed in vitro and in vivo studies are required to quantify its inhibitory effects on specific pro-inflammatory cytokines and to fully characterize its impact on the PI3K/Akt and MAPK signaling cascades in various inflammatory models. Such research will be crucial in translating the therapeutic promise of this compound into tangible clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, characterization and antifungal docking studies of wortmannin isolated from Penicillium radicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wortmannin exhibits anticancer activity in oral cancer cell line by targeting PI3K, AKT and mTOR pathway [ajp.mums.ac.ir]
- 4. Wortmannin - Wikipedia [en.wikipedia.org]
- 5. Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, enhances LPS-induced NO production from murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 11-Deacetoxywortmannin in Inhibiting DNA Double-Strand Break Repair: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
DNA double-strand breaks (DSBs) represent the most cytotoxic form of DNA damage, and their efficient repair is critical for cell survival and the maintenance of genomic integrity. Eukaryotic cells have evolved two primary pathways to repair DSBs: the precise Homologous Recombination (HR) and the more error-prone but rapid Non-Homologous End Joining (NHEJ).[1][2][3] The fungal metabolite Wortmannin and its analogues, including 11-Deacetoxywortmannin, have been identified as potent inhibitors of key enzymes within these repair pathways, making them valuable tools for research and potential therapeutic agents. This technical guide provides an in-depth analysis of the mechanism by which this compound and its parent compound, Wortmannin, inhibit DSB repair, with a focus on their interaction with the PI3K-related kinase (PIKK) family, particularly the DNA-dependent protein kinase (DNA-PK). We will detail the affected signaling pathways, present quantitative data from key studies, outline relevant experimental protocols, and visualize complex interactions through signaling and workflow diagrams.
Introduction: Wortmannin Analogues as DNA Repair Inhibitors
Wortmannin is a steroid metabolite originally isolated from Penicillium funiculosum.[4] It is widely recognized as a potent, non-specific, and covalent inhibitor of phosphoinositide 3-kinases (PI3Ks).[4][5] The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.[6][7]
Beyond the canonical PI3K family, Wortmannin and its derivatives also exhibit inhibitory activity against the broader PI3K-related kinase (PIKK) family.[4] This family includes crucial regulators of the DNA Damage Response (DDR), such as Ataxia-Telangiectasia Mutated (ATM), Ataxia-Telangiectasia and Rad3-related (ATR), and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[6][8][9] It is the potent inhibition of DNA-PKcs, a cornerstone of the NHEJ pathway, that positions Wortmannin and its analogue this compound as significant inhibitors of DNA double-strand break repair.[10][11][12] This inhibitory action sensitizes cancer cells to ionizing radiation and certain chemotherapeutic agents, a phenomenon known as radiosensitization and chemosensitization.[10][12][13]
Mechanism of Action: Targeting the Guardians of the Genome
The primary mechanism by which Wortmannin analogues impede DSB repair is through the direct inhibition of DNA-PKcs.
-
Non-Homologous End Joining (NHEJ): NHEJ is the predominant DSB repair pathway in mammalian cells, active throughout the cell cycle, especially in the G0 and G1 phases.[3][14][15] The process begins with the Ku70/Ku80 heterodimer recognizing and binding to the broken DNA ends. This complex then recruits and activates DNA-PKcs.[16] DNA-PKcs is a serine/threonine protein kinase that phosphorylates itself and other downstream targets (e.g., Artemis, XRCC4) to process the DNA ends and facilitate their ligation by DNA Ligase IV.[9][14] Wortmannin covalently binds to the ATP-binding pocket of DNA-PKcs, irreversibly inactivating its kinase activity.[12] This inactivation stalls the NHEJ pathway, leading to the accumulation of unrepaired DSBs.[10][12]
-
Homologous Recombination (HR): HR is a high-fidelity repair mechanism that is primarily active in the S and G2 phases of the cell cycle, as it requires a sister chromatid as a template.[2][17][18] While the primary target of Wortmannin is DNA-PKcs in the NHEJ pathway, the broader inhibition of the PI3K/Akt pathway can also indirectly affect HR. The PI3K pathway is known to regulate the expression and function of key HR proteins like BRCA1 and RAD51.[19][20] Therefore, suppression of PI3K signaling can lead to impaired HR function, further compromising the cell's ability to repair DSBs.[20]
-
ATM/ATR Pathways: ATM and ATR are apical kinases in the DDR, activated by DSBs and single-strand DNA (ssDNA) at stalled replication forks, respectively.[21][22][23] Wortmannin can also inhibit ATM at higher concentrations, though its affinity for DNA-PKcs is generally greater.[8] Inhibition of ATM further cripples the cell's response to DSBs, as ATM is responsible for activating a cascade of downstream effectors that control cell cycle checkpoints and apoptosis.[21]
Signaling Pathways and Inhibitory Logic
The interplay between the PI3K pathway and the DNA damage response is complex. The following diagrams illustrate the key pathways and the points of inhibition by Wortmannin analogues.
Quantitative Data Presentation
The inhibitory potency of Wortmannin and its analogues has been quantified in numerous studies. The following tables summarize key data regarding their effects on target kinases and cellular responses.
Table 1: Inhibitory Concentrations (IC₅₀) of Wortmannin against Key Kinases
| Target Kinase | IC₅₀ Value | Cell-free/Cell-based | Reference |
|---|---|---|---|
| PI3K (p110) | ~2-5 nM | Cell-free | [4][5] |
| DNA-PKcs | ~16-23 nM | Cell-free | [4][24] |
| mTOR | ~30 nM | Cell-free | [4][24] |
| ATM | ~150-250 nM | Cell-based | [8] |
| Myosin Light Chain Kinase (MLCK) | ~200 nM | Cell-free |[4][5] |
Table 2: Concentration-Dependent Effects of Wortmannin on DSB Repair and Radiosensitization
| Cell Line | Wortmannin Conc. | Endpoint Measured | Result | Reference |
|---|---|---|---|---|
| Chinese Hamster Ovary (CHO) | 1 µM | DSB Repair | Significant inhibition | [10] |
| Chinese Hamster Ovary (CHO) | 20 µM | DSB Repair | Near-maximal inhibition | [10] |
| Chinese Hamster Ovary (CHO) | 50 µM | DSB Repair | Complete inhibition over 3 hours | [10] |
| Normal Human Fibroblasts | 20 µM | DSB Rejoining | Significant inhibition | [12][13] |
| Chinese Hamster Ovary (CHO) | 5 µM | Radiosensitization (DEF at 10% survival) | 2.7 ± 0.28 | [10] |
| Chinese Hamster Ovary (CHO) | 20 µM | Radiosensitization (DEF at 10% survival) | 5.3 ± 0.86 |[10] |
DEF: Dose Enhancement Factor
Experimental Protocols
Validating the role of a compound like this compound in DSB repair inhibition requires a multi-faceted experimental approach. Below are detailed methodologies for key assays.
DSB Quantification: Pulsed-Field Gel Electrophoresis (PFGE)
This method directly measures DNA double-strand breaks by separating large DNA fragments.
-
Cell Preparation: Culture cells to the desired confluency. Treat with this compound for a specified time before inducing DSBs (e.g., with ionizing radiation on ice). Allow for repair by incubating at 37°C for various time points.
-
Agarose Plugs: Harvest and embed a known number of cells (e.g., 1-2 x 10⁶) in low-melting-point agarose to form plugs. This protects the high-molecular-weight DNA from shearing.
-
Lysis: Lyse the cells within the plugs by incubating in a lysis buffer (containing EDTA, sarcosyl, and proteinase K) at 50°C for 24-48 hours. This removes proteins and other cellular components, leaving purified genomic DNA trapped in the agarose matrix.
-
Electrophoresis: Insert the plugs into the wells of an agarose gel. Perform electrophoresis using a PFGE system (e.g., CHEF-DR II). The system alternates the electric field orientation, allowing for the separation of large DNA fragments (Mbp range). Intact DNA remains in the well, while broken DNA fragments migrate into the gel.
-
Detection and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Gold). Quantify the fraction of DNA that has migrated out of the well relative to the total DNA. A higher fraction of migrated DNA corresponds to a greater number of DSBs. Compare the results from treated and untreated cells over a time course to assess the kinetics of DSB repair.[12][13]
Immunofluorescence (IF) Staining for γH2AX Foci
This assay visualizes the phosphorylation of histone H2AX (γH2AX), an early marker for the cellular response to DSBs.
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with the inhibitor and DNA damaging agent as described for PFGE.
-
Fixation and Permeabilization: At desired time points, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with a solution of 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to the nucleus.
-
Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 5% BSA or goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer, typically overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells thoroughly with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. γH2AX will appear as discrete nuclear foci, with each focus representing a putative DSB. Quantify the average number of foci per nucleus using imaging software (e.g., ImageJ). A delay in the resolution of foci in treated cells compared to controls indicates inhibition of DSB repair.
Western Blotting for Protein Expression and Phosphorylation
This technique is used to measure changes in the levels and activation state (via phosphorylation) of key DDR and signaling proteins.
-
Protein Extraction: Treat and harvest cells as previously described. Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-DNA-PKcs, anti-phospho-DNA-PKcs (Ser2056), anti-Akt, anti-phospho-Akt (Ser473)). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine the effect of this compound on protein expression and phosphorylation status. A decrease in the phosphorylated form of a protein like DNA-PKcs would confirm target inhibition.[13][25]
Cell Viability: Colony Formation Assay (CFA)
The CFA is the gold standard for measuring the cytotoxic and cytostatic effects of a treatment, particularly for assessing radiosensitization.
-
Cell Seeding: Plate a known number of single cells (e.g., 200-5000, depending on the expected toxicity of the treatment) into multi-well plates. Allow cells to attach overnight.
-
Treatment: Treat the cells with this compound for a defined period. Subsequently, expose the cells to varying doses of ionizing radiation.
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 7-14 days, allowing surviving cells to proliferate and form colonies (defined as ≥50 cells).
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain them with crystal violet. Count the number of colonies in each well.
-
Analysis: Calculate the plating efficiency (PE) for the untreated control and the surviving fraction (SF) for each treatment condition (SF = [colonies counted / cells seeded] / PE). Plot the SF on a logarithmic scale against the radiation dose on a linear scale. A leftward shift in the survival curve for cells treated with the inhibitor plus radiation, compared to radiation alone, indicates radiosensitization. The Dose Enhancement Factor (DEF) can be calculated as the ratio of radiation doses that produce the same level of cell killing (e.g., 10% survival) with and without the drug.[10][12]
Conclusion and Future Directions
This compound, following the paradigm of its parent compound Wortmannin, is a potent inhibitor of DNA double-strand break repair. Its primary mechanism involves the irreversible inactivation of DNA-PKcs, a critical kinase in the Non-Homologous End Joining pathway.[8][10][12] This direct inhibition of one of the two major DSB repair pathways, coupled with indirect effects on Homologous Recombination through the PI3K/Akt pathway, leads to a significant accumulation of lethal DNA damage following genotoxic insults.
The resulting sensitization of cancer cells to radiation and chemotherapy underscores the therapeutic potential of targeting DNA repair. However, the clinical translation of Wortmannin and its early analogues has been hampered by poor solubility, in vivo instability, and off-target toxicities.[11] Future research is focused on developing more specific DNA-PKcs inhibitors with improved pharmacological properties. Furthermore, novel drug delivery strategies, such as nanoparticle formulations of Wortmannin, are being explored to enhance tumor-specific delivery and reduce systemic toxicity, potentially reviving these powerful but challenging compounds for clinical application.[11] A thorough understanding of the mechanisms detailed in this guide is essential for the rational design and implementation of next-generation cancer therapies that exploit the vulnerabilities of DNA repair pathways.
References
- 1. DNA repair by nonhomologous end joining and homologous recombination during cell cycle in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Homologous Recombination Subpathways: A Tangle to Resolve [frontiersin.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Wortmannin - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular mechanisms involved in DNA repair in human cancers: An overview of PI3k/Akt signaling and PIKKs crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajp.mums.ac.ir [ajp.mums.ac.ir]
- 8. DNA-PK: the major target for wortmannin-mediated radiosensitization by the inhibition of DSB repair via NHEJ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpp.krakow.pl [jpp.krakow.pl]
- 10. Wortmannin is a potent inhibitor of DNA double strand break but not single strand break repair in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Revival of the abandoned therapeutic wortmannin by nanoparticle drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. Wortmannin inhibits repair of DNA double-strand breaks in irradiated normal human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of the non homologous end joining process in the context of hypoxic tumor cells - Salles - Translational Cancer Research [tcr.amegroups.org]
- 15. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Double‐strand DNA break repair: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monitoring Homologous Recombination Activity in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Homologous recombination in DNA repair and DNA damage tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting the PI3K pathway and DNA damage response as a therapeutic strategy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Interaction of PI3K Inhibition with Homologous Recombination Repair in Triple Negative Breast Cancer Cells | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 21. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. selleckchem.com [selleckchem.com]
- 25. Wortmannin inhibits pkb/akt phosphorylation and promotes gemcitabine antitumor activity in orthotopic human pancreatic cancer xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 11-Deacetoxywortmannin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deacetoxywortmannin is a fungal metabolite and a potent, irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks). Its structural similarity to Wortmannin suggests a comparable mechanism of action, targeting the p110 catalytic subunit of PI3K and subsequently inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway is frequently observed in cancer and other diseases, making its inhibitors valuable tools for basic research and potential therapeutic agents.
These application notes provide a detailed protocol for the solubilization and use of this compound in cell culture experiments, ensuring reproducible and accurate results.
Quantitative Data Summary
For consistent experimental outcomes, refer to the following quantitative data for the preparation and application of this compound solutions.
| Parameter | Value | Notes |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | High-purity, sterile-filtered DMSO is recommended. |
| Stock Solution Concentration | 2 mM | Prepare from a 1 mg solid compound. |
| Recommended Working Concentration | 0.2 µM - 1 µM | Optimal concentration may vary depending on the cell line and experimental conditions. A dose-response experiment is advised. |
| Storage of Stock Solution | -20°C, desiccated and protected from light. | Aliquot to avoid multiple freeze-thaw cycles. |
| Stability of Lyophilized Compound | 24 months at -20°C | |
| Stability of Stock Solution | Up to 3 months at -20°C |
Experimental Protocol: Preparation of this compound for Cell Culture
This protocol details the steps for preparing a 2 mM stock solution of this compound and its subsequent dilution to a working concentration for treating cultured cells.
Materials:
-
This compound (solid form, e.g., 1 mg)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for your cell line
Procedure:
Part 1: Preparation of 2 mM Stock Solution
-
Pre-warm DMSO: Bring the vial of DMSO to room temperature before opening to minimize water absorption.
-
Calculate Solvent Volume: To prepare a 2 mM stock solution from 1 mg of this compound (Molecular Weight: 370.4 g/mol ), you will need to add 1.35 mL of DMSO.
-
Calculation: (1 mg / 370.4 g/mol ) / (2 mmol/L) = 0.00135 L = 1.35 mL
-
-
Dissolve the Compound: Carefully add 1.35 mL of DMSO to the vial containing 1 mg of this compound.
-
Ensure Complete Solubilization: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light.
Part 2: Preparation of Working Solution and Cell Treatment
-
Thaw Stock Solution: Thaw one aliquot of the 2 mM stock solution at room temperature.
-
Dilute to Working Concentration: Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration (e.g., 0.2 µM to 1 µM).
-
Example for a 1 µM working solution in 10 mL of medium:
-
Add 5 µL of the 2 mM stock solution to 10 mL of cell culture medium. (Final concentration = (5 µL * 2 mM) / 10,000 µL = 1 µM)
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium. This is crucial to account for any effects of the solvent on the cells.
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Visualizations
The following diagrams illustrate the experimental workflow for preparing this compound and the signaling pathway it inhibits.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Effective Concentration of 11-Deacetoxywortmannin in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the effective concentrations of 11-Deacetoxywortmannin in various cancer cell lines and detailed protocols for key experiments. This compound, a derivative of the well-known PI3K inhibitor Wortmannin, has demonstrated significant anti-cancer properties by inducing apoptosis and inhibiting critical cell signaling pathways.
Data Presentation: Efficacy of this compound Across Cancer Cell Lines
The inhibitory effects of this compound on the proliferation of various cancer cell lines have been quantified by determining the half-maximal inhibitory concentration (IC50). The data presented below is compiled from a study by G.P. et al. and showcases the compound's activity after a 72-hour incubation period.
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| A431 | Skin (Epidermoid Carcinoma) | 5.0 |
| SCC-12 | Skin (Squamous Cell Carcinoma) | 2.9 |
| SK-MEL-28 | Skin (Malignant Melanoma) | 4.9 |
| A375 | Skin (Malignant Melanoma) | 6.7 |
Mechanism of Action: Inhibition of Pro-Survival Signaling and Induction of Apoptosis
This compound exerts its anti-cancer effects through the modulation of key signaling pathways and the induction of programmed cell death (apoptosis).
Signaling Pathway Inhibition
Evidence suggests that this compound, much like its parent compound Wortmannin, targets the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Inhibition of this pathway by this compound leads to a cascade of downstream effects, ultimately culminating in reduced cell viability. The compound has been observed to significantly reduce the expression levels of key proteins in the RSK/Akt/ERK1/2 and S6K1 pathways.
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
Induction of Apoptosis
Treatment with this compound leads to the induction of apoptosis, characterized by the suppression of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway. Furthermore, the compound triggers the activation of executioner caspases, such as cleaved caspase-3 and caspase-9, and the cleavage of Poly (ADP-ribose) polymerase (PARP), all of which are hallmark indicators of apoptosis.
Caption: Induction of apoptosis by this compound.
Experimental Protocols
The following are detailed protocols for assessing the efficacy and mechanism of action of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 value of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression of key apoptotic proteins following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates or culture dishes
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
-
Caption: Workflow for Western Blot analysis.
Application Note: Utilizing 11-Deacetoxywortmannin for In Vitro Autophagy Induction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis.[1][2] The Phosphoinositide 3-kinase (PI3K) signaling pathway is a master regulator of this process. It's crucial to distinguish between the different classes of PI3K enzymes, as they have opposing roles in autophagy. Class I PI3K is a negative regulator of autophagy, primarily through the Akt/mTORC1 signaling axis, while Class III PI3K (Vps34) is essential for the initiation and formation of autophagosomes.[3][4]
11-Deacetoxywortmannin is a potent, irreversible inhibitor of PI3K. It is a derivative of Wortmannin, a widely studied fungal metabolite. Like Wortmannin, this compound can be used to study autophagy, but its effects are context-dependent. By inhibiting the Class I PI3K/Akt pathway, it can remove the suppressive signal on autophagy, leading to its induction .[5] This makes it a valuable tool for investigating the molecular mechanisms of autophagy initiation and for screening potential autophagy-modulating therapeutics.
Mechanism of Action: Autophagy Induction via PI3K Class I Inhibition
Under normal growth conditions, the activation of receptor tyrosine kinases (RTKs) by growth factors stimulates Class I PI3K. This leads to the phosphorylation of Akt, which in turn activates the mTORC1 complex.[6][7] mTORC1 is a major negative regulator of autophagy; it suppresses the initiation of autophagosome formation by phosphorylating key components of the ULK1 complex.[4][8]
This compound, by inhibiting Class I PI3K, prevents the activation of Akt. This leads to the inactivation of the mTORC1 complex, thereby relieving the inhibition of the ULK1 complex and inducing the autophagic process.[9] It is this specific mechanism that allows for its use as an autophagy inducer. However, researchers must be aware that at certain concentrations, it can also inhibit Class III PI3K, which would block autophagy.[10][11] Therefore, careful dose-response studies are essential.
Caption: PI3K/Akt/mTORC1 signaling pathway for autophagy regulation.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes when using this compound to induce autophagy. Values for the parent compound Wortmannin are provided as a reference.
| Parameter | Method | Expected Outcome with Autophagy Induction | Reference IC50 (Wortmannin) |
| LC3-II / LC3-I Ratio | Western Blot | Increase | IC50 for PI3K: ~30 nM[10] |
| p62/SQSTM1 Levels | Western Blot | Decrease[12] | Concentration-dependent |
| LC3 Puncta per Cell | Fluorescence Microscopy | Increase | Concentration-dependent |
| Autophagic Flux | Flux Assay (with Lysosomal Inhibitors) | Further increase in LC3-II and p62 levels compared to inhibitor alone | Concentration-dependent |
Experimental Protocols
The following are generalized protocols for assessing autophagy induction in vitro using this compound. Optimization for specific cell lines and experimental conditions is recommended.
Protocol 1: Western Blot Analysis of LC3 and p62/SQSTM1
This protocol is used to quantify the conversion of LC3-I to its lipidated form, LC3-II, and the degradation of the autophagy receptor p62/SQSTM1, both hallmarks of autophagic activity.[12][13]
Materials:
-
Cultured cells (e.g., HeLa, MEFs, U87)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Lysosomal inhibitors (optional, for flux): Chloroquine or Bafilomycin A1
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-Actin or Tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Treatment:
-
Pre-treat cells with a lysosomal inhibitor (e.g., 50 µM Chloroquine for 2 hours) if measuring autophagic flux.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) for a specified time (e.g., 4-12 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blot:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 15% SDS-PAGE gel (for LC3) and a 10% gel (for p62 and loading control).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash and detect chemiluminescence using an ECL substrate.
-
-
Analysis: Quantify band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
Protocol 2: Fluorescence Microscopy of LC3 Puncta
This method visualizes the formation of autophagosomes, which appear as distinct puncta when labeled with a fluorescently tagged LC3 protein.[14][15]
Materials:
-
Cells stably expressing GFP-LC3 or mCherry-LC3.
-
Glass-bottom dishes or coverslips.
-
This compound.
-
4% Paraformaldehyde (PFA) in PBS.
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding: Plate GFP-LC3 expressing cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Mounting: Mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.
-
Imaging:
-
Acquire images using a fluorescence microscope.
-
Capture multiple random fields of view for each condition.
-
-
Analysis: Quantify the number of GFP-LC3 puncta per cell using image analysis software (e.g., ImageJ). A cell with induced autophagy will show a significant increase in bright, dot-like structures.
Experimental Workflow
The following diagram outlines the general workflow for conducting in vitro autophagy experiments using this compound.
Caption: General workflow for in vitro autophagy analysis.
Interpretation of Results
-
Induction of Autophagy: A significant increase in the LC3-II/LC3-I ratio, coupled with a decrease in p62 protein levels, indicates the induction of autophagic flux. This should be visually confirmed by an increase in LC3 puncta formation in fluorescence microscopy experiments.
-
Measuring Autophagic Flux: When treating with this compound in the presence of a lysosomal inhibitor like chloroquine, a further accumulation of LC3-II and p62 compared to the inhibitor alone signifies a functional and active autophagic flux. If LC3-II levels increase but p62 levels do not decrease (or even increase), it may suggest a blockage in the later stages of autophagy (lysosomal degradation), which the flux assay helps to clarify.
-
Caution: Given the dual role of PI3K inhibitors, it is critical to perform a dose-response curve. At high concentrations, inhibition of Class III PI3K may occur, leading to a suppression of autophagy markers. The "autophagy induction" window is key to a successful experiment.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. An Overview of the Molecular Mechanism of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application and interpretation of current autophagy inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cytoprotective and Cytotoxic Functions of Autophagy in Response to mTOR Inhibitors [imrpress.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. mTOR regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Visualization of Autophagy Induction by mTOR Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 10. The phosphatidylinositol 3-kinase inhibitors wortmannin and LY294002 inhibit autophagy in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods in Mammalian Autophagy Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 11-Deacetoxywortmannin in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men worldwide. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in prostate cancer, playing a crucial role in cell proliferation, survival, and therapeutic resistance.[1][2][3] This aberrant signaling makes the PI3K/Akt pathway a prime target for novel therapeutic interventions.
11-Deacetoxywortmannin, a derivative of the potent PI3K inhibitor Wortmannin, is a subject of interest for its potential anticancer properties. These application notes provide a comprehensive set of protocols to evaluate the efficacy and mechanism of action of this compound in prostate cancer cell lines. Due to a lack of specific published data for this compound, the quantitative data presented in the tables are illustrative examples based on the known effects of PI3K inhibitors. Researchers are encouraged to generate specific data using the provided protocols.
Key Experiments and Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability (IC50) of this compound in Prostate Cancer Cell Lines
| Cell Line | This compound IC50 (nM) after 72h |
| PC-3 | Data to be determined |
| DU145 | Data to be determined |
| LNCaP | Data to be determined |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| PC-3 | Control (DMSO) | Data to be determined |
| This compound (IC50) | Data to be determined | |
| DU145 | Control (DMSO) | Data to be determined |
| This compound (IC50) | Data to be determined | |
| LNCaP | Control (DMSO) | Data to be determined |
| This compound (IC50) | Data to be determined |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| PC-3 | Control (DMSO) | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined | |
| DU145 | Control (DMSO) | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined | |
| LNCaP | Control (DMSO) | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
Table 4: Modulation of PI3K/Akt Signaling Pathway Proteins
| Cell Line | Treatment | p-Akt (Ser473) Expression (Fold Change) | Total Akt Expression (Fold Change) |
| PC-3 | Control (DMSO) | 1.0 | 1.0 |
| This compound (IC50) | Data to be determined | Data to be determined | |
| DU145 | Control (DMSO) | 1.0 | 1.0 |
| This compound (IC50) | Data to be determined | Data to be determined | |
| LNCaP | Control (DMSO) | 1.0 | 1.0 |
| This compound (IC50) | Data to be determined | Data to be determined |
Visualizations
Signaling Pathway
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for evaluating this compound in prostate cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of prostate cancer cells by 50% (IC50).
Materials:
-
Prostate cancer cell lines (e.g., PC-3, DU145, LNCaP)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the overnight medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Prostate cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its predetermined IC50 concentration for 48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Prostate cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentage of cells in G1, S, and G2/M phases can be quantified using cell cycle analysis software.
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Prostate cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the IC50 concentration for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Conclusion
The protocols and frameworks provided in these application notes offer a robust starting point for the preclinical evaluation of this compound as a potential therapeutic agent for prostate cancer. By systematically assessing its impact on cell viability, apoptosis, cell cycle progression, and the PI3K/Akt signaling pathway, researchers can gain valuable insights into its mechanism of action and therapeutic potential. It is imperative to generate specific experimental data for this compound to validate its efficacy and guide further drug development efforts.
References
- 1. Targeting PI3K/Akt signaling in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT pathway regulates E-cadherin and Desmoglein 2 in aggressive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 11-Deacetoxywortmannin as a Tool for Studying PI3K-Dependent Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and motility.[1][2] Dysregulation of this pathway is a hallmark of various diseases, most notably cancer, making it a prime target for therapeutic intervention.[3][] The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer.[3] Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger.[5] PIP3 recruits and activates downstream effectors, most prominently the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), which in turn modulates a plethora of substrates, including the mammalian target of rapamycin (mTOR).[5][6]
Quantitative Data on PI3K Inhibitors
For comparative purposes, the following table summarizes the inhibitory concentrations (IC50) of several common PI3K inhibitors. Note: Specific IC50 values for 11-Deacetoxywortmannin are not currently available in published literature and must be determined experimentally.
| Inhibitor | Type | PI3Kα (IC50) | PI3Kβ (IC50) | PI3Kδ (IC50) | PI3Kγ (IC50) | mTOR (IC50) | Reference |
| Wortmannin | Pan-PI3K, Covalent | ~5 nM | ~5 nM | ~5 nM | ~5 nM | High Conc. | [7] |
| LY294002 | Pan-PI3K, Reversible | 0.5 µM | 0.97 µM | 0.57 µM | - | - | [8] |
| Pictilisib (GDC-0941) | Pan-PI3K | 3 nM | 33 nM | 3 nM | 75 nM | - | [8] |
| Alpelisib (BYL719) | PI3Kα-selective | 5 nM | >1 µM | >1 µM | >1 µM | - | [8] |
| Idelalisib | PI3Kδ-selective | 820 nM | 560 nM | 2.5 nM | 27 nM | - | [9] |
| This compound | Presumed PI3K | Not Available | Not Available | Not Available | Not Available | Not Available | - |
Experimental Protocols
In Vitro PI3K Kinase Assay
This protocol describes a general method to determine the IC50 of an inhibitor against purified PI3K isoforms.
Materials:
-
Purified recombinant PI3K isoforms (α, β, δ, γ)
-
This compound (or other inhibitors)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
PIP2 substrate
-
[γ-32P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Stop solution (e.g., 100 mM EDTA)
-
Phospholipid extraction reagents or luminescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a reaction plate, add the PI3K enzyme, kinase buffer, and the inhibitor at various concentrations.
-
Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and [γ-32P]ATP (or cold ATP for ADP-Glo™ assay).
-
Incubate the reaction for a defined period (e.g., 30 minutes) at room temperature.
-
Terminate the reaction by adding the stop solution.
-
For radiometric assay: Extract the radiolabeled PIP3 product and quantify using a scintillation counter.
-
For ADP-Glo™ assay: Follow the manufacturer's protocol to measure ADP production, which correlates with kinase activity.[2]
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of PI3K Pathway Activation
This protocol allows for the assessment of the effect of this compound on the phosphorylation status of key downstream targets of PI3K, such as Akt.
Materials:
-
Cell line of interest (e.g., a cancer cell line with a known PIK3CA mutation)
-
Cell culture medium and supplements
-
This compound
-
Growth factor (e.g., insulin or EGF) for pathway stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6 ribosomal protein, anti-total S6, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal PI3K pathway activity.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the PI3K pathway by adding a growth factor for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing this compound as a PI3K inhibitor.
Conclusion
This compound, as a derivative of wortmannin, holds potential as a tool for studying PI3K-dependent signaling. However, due to the current lack of specific data on its potency and selectivity, researchers are strongly encouraged to perform initial characterization experiments, such as in vitro kinase assays, to determine its IC50 values against different PI3K isoforms. The protocols and workflows provided here offer a comprehensive guide for such characterization and for subsequent cell-based assays to elucidate its effects on the PI3K/Akt/mTOR pathway. This will enable a more precise understanding of its utility as a chemical probe in cancer research and drug development.
References
- 1. In vitro PI3K gamma kinase assay [bio-protocol.org]
- 2. promega.es [promega.es]
- 3. researchgate.net [researchgate.net]
- 5. PI3K (p120γ) Protocol [promega.com]
- 6. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 7. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by 11-Deacetoxywortmannin
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deacetoxywortmannin is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention. By inhibiting PI3K, this compound can disrupt downstream signaling, leading to the induction of apoptosis, or programmed cell death, in cancer cells.
These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. This method allows for the quantitative differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Mechanism of Action: Inhibition of the PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a primary driver of cell survival. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates and inactivates several pro-apoptotic proteins, including Bad, and promotes the expression of anti-apoptotic proteins like Bcl-2.
This compound, as a PI3K inhibitor, blocks the production of PIP3. This leads to the suppression of Akt activation. In the absence of Akt-mediated survival signals, the balance shifts towards apoptosis. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This change in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptotic cell death.
Quantitative Data Presentation
The following tables present representative data from flow cytometry analysis of apoptosis in a hypothetical cancer cell line treated with this compound. This data illustrates the expected dose-dependent and time-dependent increase in apoptosis.
Table 1: Dose-Dependent Induction of Apoptosis by this compound at 24 hours
| Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 | 4.3 ± 0.9 |
| 1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 4.2 ± 0.8 | 2.1 ± 0.5 | 12.3 ± 2.0 |
| 5 | 62.3 ± 4.2 | 20.5 ± 2.8 | 15.1 ± 2.1 | 2.1 ± 0.6 | 35.6 ± 4.9 |
| 10 | 40.1 ± 5.1 | 35.2 ± 3.9 | 22.3 ± 3.2 | 2.4 ± 0.7 | 57.5 ± 7.1 |
| 25 | 25.8 ± 4.8 | 45.6 ± 5.3 | 25.9 ± 4.5 | 2.7 ± 0.9 | 71.5 ± 9.8 |
Table 2: Time-Dependent Induction of Apoptosis by 10 µM this compound
| Incubation Time (hours) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 96.1 ± 1.9 | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.3 ± 0.1 | 3.6 ± 0.7 |
| 6 | 78.4 ± 3.8 | 15.3 ± 2.5 | 5.2 ± 1.1 | 1.1 ± 0.3 | 20.5 ± 3.6 |
| 12 | 60.2 ± 4.5 | 25.8 ± 3.1 | 12.1 ± 2.4 | 1.9 ± 0.5 | 37.9 ± 5.5 |
| 24 | 40.1 ± 5.1 | 35.2 ± 3.9 | 22.3 ± 3.2 | 2.4 ± 0.7 | 57.5 ± 7.1 |
| 48 | 18.7 ± 4.2 | 30.1 ± 4.8 | 48.5 ± 6.2 | 2.7 ± 0.8 | 78.6 ± 11.0 |
Experimental Protocols
Flow Cytometry Analysis of Apoptosis using Annexin V/PI Staining
This protocol details the steps for staining cells with Annexin V-FITC and Propidium Iodide (PI) for flow cytometric analysis of apoptosis.
Materials:
-
This compound
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
1X Annexin V Binding Buffer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for the desired time points (e.g., 6, 12, 24, 48 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells once with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC conjugate to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate forward scatter (FSC) and side scatter (SSC) gates to exclude debris and select the cell population of interest.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.
-
Acquire data for at least 10,000 events per sample.
-
Data Analysis:
The flow cytometry data will be displayed in a dot plot with Annexin V-FITC fluorescence on one axis and PI fluorescence on the other. The population will be divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with compromised membrane integrity due to handling)
Disclaimer
The quantitative data presented in Tables 1 and 2 are representative examples and are intended for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and specific batch of this compound used. It is essential to perform appropriate controls and optimize the protocol for your specific experimental setup.
References
Troubleshooting & Optimization
Long-term stability and storage of 11-Deacetoxywortmannin stock solutions
This technical support center provides guidance on the long-term stability and storage of 11-Deacetoxywortmannin stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound. For some applications, ethanol may be used, but its suitability should be confirmed for your specific experimental conditions.
Q2: How should I store the solid form of this compound?
A2: The solid form of this compound should be stored at -20°C, protected from light and moisture, to ensure its long-term stability.
Q3: Can I store my this compound stock solution at 4°C?
A3: It is not recommended to store this compound stock solutions at 4°C for extended periods. For short-term storage (a few days), this may be acceptable, but for long-term stability, freezing at -20°C or -80°C is crucial.
Q4: How many times can I freeze and thaw my stock solution?
A4: To maintain the integrity of the compound, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Each cycle can contribute to the degradation of the compound.
Q5: My this compound solution has precipitated after being taken out of the freezer. What should I do?
A5: Precipitation can occur at low temperatures. Before use, allow the vial to warm to room temperature and vortex gently to ensure the compound is fully redissolved. If precipitation persists, gentle warming in a water bath (not exceeding 37°C) may be necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid compound. Aliquot new stock solutions to avoid multiple freeze-thaw cycles. Verify the storage conditions and duration. |
| Precipitation in aqueous media | Low solubility of this compound in aqueous solutions. | Further dilute the DMSO stock solution in your final aqueous buffer to ensure the final DMSO concentration is low (typically <0.5%) and does not cause precipitation. Gentle vortexing can aid dissolution. |
| Loss of inhibitory activity | Instability of the compound in the final assay buffer. | Wortmannin and its analogs are known to be unstable in aqueous solutions. Prepare fresh dilutions in your assay buffer immediately before each experiment. Minimize the incubation time of the compound in aqueous media if possible. |
| Discoloration of the stock solution | Potential degradation or contamination. | Discard the solution and prepare a fresh stock from the solid compound. Ensure that the solvent used is of high purity and anhydrous. |
Long-Term Stability of Stock Solutions
While specific long-term stability data for this compound is not extensively published, the following table provides general guidance based on recommendations for Wortmannin and other PI3K inhibitors. It is crucial to perform your own stability assessments for long-term and critical experiments.
| Solvent | Storage Temperature | Recommended Maximum Storage Duration | Notes |
| DMSO | -20°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| DMSO | -80°C | Up to 2 years | Preferred for long-term storage. Aliquot and protect from light. |
| Ethanol | -20°C | Up to 1 month | Less common solvent. Stability may be lower than in DMSO. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) can be used if necessary.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol for a General Stability-Indicating HPLC Method
This protocol provides a general framework. Specific parameters such as the column, mobile phase composition, and gradient may need to be optimized for this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A time-gradient elution from low to high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely around 254 nm).
-
Injection Volume: 10 µL
-
-
Stability Study Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to a working concentration in the initial mobile phase composition.
-
Inject a sample at time zero to obtain the initial peak area.
-
Store the stock solution under the desired conditions (e.g., -20°C, room temperature, etc.).
-
At specified time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot, dilute to the working concentration, and inject into the HPLC.
-
Monitor the peak area of the parent compound and the appearance of any new peaks, which would indicate degradation products.
-
Calculate the percentage of the remaining compound at each time point relative to the initial time point.
-
Visualizations
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Caption: A generalized workflow for assessing the long-term stability of this compound stock solutions.
Caption: A logical flowchart for troubleshooting inconsistent experimental outcomes with this compound.
Optimizing 11-Deacetoxywortmannin dosage for minimal off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of 11-Deacetoxywortmannin to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a semi-synthetic derivative of wortmannin, a well-known covalent inhibitor of phosphoinositide 3-kinases (PI3Ks). Its primary molecular target is the p110 catalytic subunit of PI3K. By inhibiting PI3K, it blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.
Q2: What are the potential off-target effects of this compound?
Like many kinase inhibitors, this compound can exhibit off-target activity, particularly at higher concentrations. Potential off-targets may include other PI3K-like kinases such as mTOR, DNA-PKcs, and ATM/ATR, as well as other structurally related kinases. Inhibition of these off-targets can lead to unintended cellular effects and toxicity, complicating data interpretation and therapeutic applications.
Q3: How can I determine the optimal dosage of this compound for my experiments?
The optimal dosage is one that effectively inhibits the PI3K pathway with minimal off-target effects. This is typically determined by performing a dose-response experiment and assessing both on-target and off-target pathway modulation. A recommended starting point is to test a concentration range from 10 nM to 10 µM.
Q4: What are the key experimental readouts to assess on-target and off-target effects?
-
On-target effect: The most common readout is the inhibition of AKT phosphorylation at key residues (Threonine 308 and Serine 473), which are downstream of PI3K activation.
-
Off-target effects: These can be assessed by monitoring the phosphorylation status of downstream effectors of other kinases or by performing a broad kinase selectivity screen. For example, monitoring the phosphorylation of 4E-BP1 can indicate mTORC1 inhibition.
Troubleshooting Guides
Issue 1: No inhibition of AKT phosphorylation is observed.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Verify the integrity and purity of the this compound stock solution. Prepare a fresh stock if necessary. |
| Insufficient Dosage | Increase the concentration of this compound. Perform a dose-response experiment to determine the IC50 in your cell line. |
| Short Incubation Time | Increase the incubation time with the compound. A time course experiment (e.g., 1, 2, 6, 24 hours) can determine the optimal duration. |
| Cell Line Insensitivity | Confirm that the PI3K/AKT pathway is active in your chosen cell line under your experimental conditions. Serum starvation followed by growth factor stimulation can be used to activate the pathway. |
| Technical Issue with Western Blot | Ensure proper antibody performance and that all western blot reagents are fresh. Include positive and negative controls for AKT phosphorylation. |
Issue 2: Significant cell death is observed at concentrations expected to be on-target.
| Possible Cause | Troubleshooting Step |
| Potent Off-Target Toxicity | The observed cell death may be due to inhibition of a critical off-target kinase. Perform a kinase selectivity profile to identify potential off-targets. |
| High On-Target Inhibition | The PI3K/AKT pathway may be essential for the survival of your specific cell line. In this case, lower concentrations of this compound should be used for mechanistic studies. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable Cell Culture Conditions | Maintain consistent cell passage number, confluence, and serum conditions for all experiments. |
| Inconsistent Compound Dosing | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
| Variability in Assay Performance | Standardize all experimental steps, including incubation times, reagent concentrations, and instrument settings. |
Data Presentation
Table 1: Illustrative Kinase Selectivity Profile of this compound
This table presents hypothetical IC50 values to demonstrate the on-target potency and potential off-target profile of this compound. Actual values should be determined experimentally.
| Kinase Target | IC50 (nM) | Target Family | Notes |
| PI3Kα | 5 | PI3K Class IA | Primary On-Target |
| PI3Kβ | 8 | PI3K Class IA | Primary On-Target |
| PI3Kδ | 3 | PI3K Class IA | Primary On-Target |
| PI3Kγ | 15 | PI3K Class IB | On-Target |
| mTOR | 150 | PI3K-like Kinase | Potential Off-Target |
| DNA-PKcs | 800 | PI3K-like Kinase | Potential Off-Target |
| ATM | >1000 | PI3K-like Kinase | Weak Off-Target |
| ATR | >1000 | PI3K-like Kinase | Weak Off-Target |
| MAPK1 (ERK2) | >10000 | CMGC | Negligible Activity |
| CDK2 | >10000 | CMGC | Negligible Activity |
| SRC | 5000 | Tyrosine Kinase | Weak Off-Target |
Table 2: Dose-Response of this compound on AKT Phosphorylation (Ser473) in a Representative Cancer Cell Line
This table shows representative data from a western blot experiment quantifying the inhibition of AKT phosphorylation at increasing concentrations of this compound.
| Concentration (nM) | % Inhibition of p-AKT (Ser473) |
| 0 (Vehicle) | 0% |
| 1 | 15% |
| 5 | 48% |
| 10 | 75% |
| 50 | 92% |
| 100 | 98% |
| 500 | 99% |
| 1000 | 100% |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol describes a general method for determining the IC50 value of this compound against a purified kinase.
-
Prepare Reagents:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay will typically be at the Km for the specific kinase.
-
Substrate: Use a peptide or protein substrate specific for the kinase of interest.
-
This compound: Prepare a serial dilution series in 100% DMSO.
-
-
Assay Procedure:
-
Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the purified kinase and substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (containing [γ-³²P]ATP for radiometric detection or cold ATP for other detection methods).
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction according to the specific assay format (e.g., adding phosphoric acid for radiometric assays).
-
-
Detection and Analysis:
-
Quantify substrate phosphorylation using an appropriate method (e.g., scintillation counting, fluorescence, luminescence).
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition in Cells
This protocol details the steps to assess the phosphorylation status of AKT in cultured cells treated with this compound.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum starve the cells for 4-6 hours to reduce basal PI3K pathway activity.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1 or 10% serum) for 15-30 minutes to activate the PI3K pathway.
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), phospho-AKT (Thr308), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Quantification:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal and then to the loading control.
-
Mandatory Visualizations
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Caption: Workflow for Dosage Optimization.
Caption: Troubleshooting Decision Tree.
Technical Support Center: Troubleshooting Lack of Response to 11-Deacetoxywortmannin in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of cellular response to 11-Deacetoxywortmannin, a known PI3K pathway inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fungal metabolite and a derivative of the well-characterized PI3K inhibitor, Wortmannin.[] Its primary mechanism of action is the inhibition of the phosphoinositide 3-kinase (PI3K) family of enzymes.[2] PI3Ks are crucial components of the PI3K/AKT/mTOR signaling pathway, which regulates fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.[3][4] By inhibiting PI3K, this compound is expected to block the downstream signaling cascade, leading to decreased cell viability and proliferation in sensitive cell lines.
Q2: I am not observing the expected cytotoxic or anti-proliferative effects of this compound in my cell culture experiments. What are the potential reasons?
A lack of response to this compound can stem from several factors, ranging from issues with the compound itself to the biological characteristics of the cell line and the experimental setup. Key areas to investigate include:
-
Compound Integrity and Activity: Degradation of the compound, improper storage, or low purity can lead to a lack of efficacy.
-
Experimental Conditions: Suboptimal drug concentration, insufficient incubation time, or issues with the cell culture conditions can all contribute to a lack of response.
-
Cell Line-Specific Resistance: The target cells may possess intrinsic or acquired resistance mechanisms to PI3K inhibitors.
-
Incorrect Assessment of Pathway Inhibition: The chosen method for evaluating the drug's effect may not be sensitive enough or may be assessing the wrong downstream markers.
Q3: How can I be sure that my this compound is active?
The activity of your this compound stock can be verified by performing a dose-response experiment in a known sensitive cell line and assessing the inhibition of the PI3K pathway. A common method is to perform a Western blot for phosphorylated AKT (p-AKT) at Ser473, a key downstream target of PI3K. A significant reduction in p-AKT levels upon treatment would indicate that the compound is active.
Q4: What are the common mechanisms of cellular resistance to PI3K inhibitors like this compound?
Cells can develop resistance to PI3K inhibitors through various mechanisms, including:
-
Activation of compensatory signaling pathways: Inhibition of the PI3K pathway can lead to the upregulation of other survival pathways, such as the MAPK/ERK or JAK/STAT pathways.[2][3]
-
Feedback upregulation of the PI3K pathway: Prolonged inhibition can sometimes lead to a feedback loop that reactivates the PI3K pathway itself.[5]
-
Genetic alterations: Mutations in components of the PI3K pathway, such as loss of the tumor suppressor PTEN, can render cells less sensitive to PI3K inhibitors.[3]
-
Drug efflux pumps: Overexpression of multidrug resistance pumps can actively remove the inhibitor from the cell, reducing its intracellular concentration.
Troubleshooting Guides
Problem 1: No or Weak Cellular Response (e.g., no change in cell viability or proliferation)
This is the most common issue encountered. The following steps will guide you through a systematic troubleshooting process.
Initial Checks:
-
Verify Stock Solution:
-
Preparation: Was the stock solution prepared correctly? this compound is typically dissolved in DMSO.[6][7] Ensure the final DMSO concentration in your cell culture medium is non-toxic (generally ≤ 0.5%).[6]
-
Storage: Has the stock solution been stored properly? Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[7]
-
Age of Stock: How old is the stock solution? The stability of Wortmannin, a related compound, is known to be limited in aqueous solutions.[8] It is advisable to use freshly prepared dilutions for each experiment.
-
-
Review Experimental Parameters:
-
Concentration: Are you using an appropriate concentration range? The effective concentration of PI3K inhibitors can vary significantly between cell lines. It is crucial to perform a dose-response experiment (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your specific cell line.
-
Incubation Time: Is the treatment duration sufficient? The effects of PI3K inhibition on cell viability may not be apparent at early time points. Consider extending the incubation time (e.g., 24, 48, and 72 hours).[9][10]
-
Biological and Mechanistic Troubleshooting:
If the initial checks do not resolve the issue, consider the following biological factors:
-
Assess PI3K Pathway Inhibition Directly:
-
Before measuring a broad cellular outcome like viability, confirm that this compound is inhibiting its direct target.
-
Method: Perform a Western blot to analyze the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT (at Ser473) and S6 ribosomal protein. A decrease in the phosphorylation of these proteins will confirm target engagement.
-
-
Investigate Potential Resistance Mechanisms:
-
Compensatory Pathways: If you confirm PI3K pathway inhibition but still observe no effect on cell viability, investigate the activation of compensatory signaling pathways. Consider performing Western blots for key proteins in the MAPK/ERK pathway (e.g., p-ERK) or the JAK/STAT pathway (e.g., p-STAT3).
-
PTEN Status: Determine the PTEN status of your cell line. Cells with PTEN loss may exhibit altered sensitivity to PI3K inhibitors.[3]
-
Logical Troubleshooting Workflow
References
- 2. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. lifetein.com [lifetein.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background in Western Blot after 11-Deacetoxywortmannin Lysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the issue of high background in Western blotting experiments following cell lysis with 11-Deacetoxywortmannin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a potent and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are a family of enzymes crucial for various cellular signaling pathways, most notably the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, this compound can induce cellular responses such as apoptosis (programmed cell death) and autophagy (a cellular recycling process).
Q2: Why might I be seeing a high background on my Western blot after treating cells with this compound?
High background on a Western blot after this compound treatment is often not a direct chemical interference of the compound with the Western blot process itself. Instead, it is more likely an indirect consequence of its biological effects on the cells. Potential causes include:
-
Increased Protein Degradation: Inhibition of the PI3K/Akt pathway can trigger proteasome-mediated degradation of certain proteins. This can lead to an increase in protein fragments in your lysate, which may bind non-specifically to your primary or secondary antibodies, resulting in a smear or multiple non-specific bands.
-
Induction of Autophagy: this compound, as a PI3K inhibitor, can induce autophagy. This process involves the formation of autophagosomes and the processing of proteins like LC3. An increase in these autophagic markers and associated proteins could contribute to a higher background if your antibodies cross-react or if there is an overall increase in protein turnover.
-
Altered Post-Translational Modifications (PTMs): The PI3K/Akt signaling pathway regulates a multitude of post-translational modifications, including phosphorylation and ubiquitination. Treatment with this compound can alter the PTM landscape of the proteome. These changes might expose new epitopes or alter the charge of proteins, leading to non-specific binding of antibodies.
-
Suboptimal Lysis and Sample Preparation: The cellular changes induced by this compound may require adjustments to your standard lysis protocol to ensure complete cell lysis and protein solubilization without excessive degradation.
Q3: Can this compound interfere with my protein concentration assay?
While less common, it is possible for any small molecule to interfere with colorimetric protein assays like the BCA or Bradford assay. If you suspect this, it is advisable to perform a simple control experiment. Spike a known concentration of a standard protein (like BSA) with the same concentration of this compound you use in your experiments and compare the reading to the protein standard alone. If there is significant interference, you may need to consider alternative protein quantification methods or perform a protein precipitation step to remove interfering substances.
Troubleshooting Guide: High Background after this compound Lysis
This guide provides a systematic approach to troubleshooting high background on your Western blots.
Diagram: Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting high background in Western blots.
Data Presentation: Troubleshooting Recommendations
| Problem Area | Parameter | Standard Protocol | Recommended Adjustment for High Background | Notes |
| Blocking | Blocking Agent | 5% non-fat dry milk or 5% BSA in TBST | Increase to 5-10% BSA in TBST.[1][2] For phospho-proteins, BSA is generally preferred over milk.[1][3] | |
| Blocking Time | 1 hour at room temperature | Increase to 2 hours at room temperature or overnight at 4°C.[3] | ||
| Washing | Wash Buffer | TBST (TBS with 0.1% Tween-20) | Increase Tween-20 concentration to 0.2-0.3%.[4] Consider adding 0.5 M NaCl to the first wash to disrupt ionic interactions. | |
| Wash Duration & Frequency | 3 x 5 minutes | Increase to 4-5 x 10-15 minutes.[3] | ||
| Antibody Incubation | Primary Antibody Dilution | As per manufacturer's recommendation (e.g., 1:1000) | Titrate antibody. Try more dilute concentrations (e.g., 1:2000, 1:5000).[5] | |
| Secondary Antibody Dilution | e.g., 1:5000 | Increase dilution to 1:10,000 or 1:20,000.[6] | ||
| Incubation Time | 1-2 hours at RT or overnight at 4°C | Reduce incubation time if signal is very strong. | ||
| Sample Preparation | Lysis Buffer | Standard RIPA or similar | Consider a urea-based lysis buffer for better solubilization of protein aggregates. Ensure buffer contains sufficient detergent (e.g., 1% Triton X-100 or NP-40). | |
| Protease/Phosphatase Inhibitors | Standard concentration | Increase the concentration of a broad-spectrum protease and phosphatase inhibitor cocktail. | ||
| Protein Load | 20-30 µg per lane | Reduce protein load to 10-15 µg to decrease the amount of potentially cross-reactive proteins. |
Experimental Protocols
Protocol 1: Optimized Cell Lysis of this compound-Treated Cells
This protocol is designed to minimize protein degradation and aggregation that may be induced by PI3K inhibition.
-
Cell Treatment: Culture and treat your cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control group.
-
Cell Harvesting:
-
For adherent cells, wash the plate twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.
-
-
Lysis Buffer Preparation: Prepare a fresh, ice-cold lysis buffer. A recommended buffer is a modified RIPA buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% Triton X-100
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Immediately before use, add a broad-spectrum protease and phosphatase inhibitor cocktail at 2x the manufacturer's recommended concentration.
-
-
Cell Lysis:
-
Add the ice-cold lysis buffer to the cell plate or pellet.
-
For adherent cells, scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, resuspend the pellet in the lysis buffer.
-
-
Incubation and Sonication:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate on ice to shear genomic DNA and aid in protein solubilization. Use short bursts to avoid heating the sample.
-
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This is your protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA assay. If interference is suspected, perform a control as described in the FAQs.
Diagram: Optimized Cell Lysis Workflow
Caption: A step-by-step workflow for optimized cell lysis.
Protocol 2: Western Blotting with Reduced Background
This protocol incorporates steps to minimize non-specific antibody binding.
-
Protein Denaturation: Mix your protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel according to standard procedures.
-
Protein Transfer: Transfer the proteins from the gel to a low-fluorescence PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in 5% BSA in TBST for 2 hours at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute your primary antibody in 5% BSA in TBST. Start with a more dilute concentration than you would typically use (e.g., if you normally use 1:1000, try 1:2000 or 1:5000). Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 4-5 times for 10-15 minutes each with a large volume of TBST.
-
Secondary Antibody Incubation: Dilute your HRP-conjugated secondary antibody in 5% BSA in TBST (e.g., 1:10,000 to 1:20,000). Incubate for 1 hour at room temperature with gentle agitation.
-
Final Washes: Repeat the washing step (step 6).
-
Detection: Incubate the membrane with an ECL substrate and visualize the bands. Use a short initial exposure time and increase as needed to avoid overexposure.
Signaling Pathway
Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
Technical Support Center: 11-Deacetoxywortmannin Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving 11-Deacetoxywortmannin and its effects on non-cancerous cell lines.
Disclaimer: Direct cytotoxicity data for this compound in non-cancerous cell lines is limited in publicly available literature. The data presented below is for its parent compound, Wortmannin , and should be used as a reference point for experimental design. It is crucial to perform independent dose-response experiments for your specific non-cancerous cell line of interest to determine the precise cytotoxicity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in non-cancerous cell lines?
A1: Based on data from its parent compound, wortmannin, this compound is expected to exhibit low direct cytotoxicity to non-cancerous cells when used alone at typical concentrations for PI3K inhibition. However, it may sensitize cells to other treatments like ionizing radiation.
Q2: What is the primary mechanism of action of this compound?
A2: this compound, like wortmannin, is a potent and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] This inhibition blocks the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3]
Q3: What are the recommended starting concentrations for cytotoxicity testing?
A3: For initial experiments, we recommend a wide concentration range. Based on the inhibitory concentrations for PI3K, a starting range of 1 nM to 10 µM is advisable. For wortmannin, concentrations between 0.2 µM and 1 µM are often used in cell culture experiments to inhibit PI3K.[4]
Q4: Which cytotoxicity assays are suitable for use with this compound?
A4: Standard colorimetric assays such as MTT, and LDH are appropriate for assessing the cytotoxicity of this compound. The choice of assay may depend on the specific cell line and experimental goals.
Q5: How should I prepare my this compound for in vitro experiments?
A5: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
| Cell Line | Cell Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| K562 | Human Chronic Myelogenous Leukemia | Proliferation Assay | 24 | 0.025 | [5] |
| K562 | Human Chronic Myelogenous Leukemia | Proliferation Assay | 48 | 0.0125 | [5] |
| K562 | Human Chronic Myelogenous Leukemia | Proliferation Assay | 72 | 0.00625 | [5] |
Note: The data above is for a cancerous cell line and illustrates the potent anti-proliferative effects of wortmannin. It is anticipated that higher concentrations would be required to induce significant cytotoxicity in non-cancerous cell lines.
Experimental Protocols
MTT Cytotoxicity Assay Protocol (96-well plate)
This protocol is adapted from standard MTT assay procedures.[6][7][8]
Materials:
-
96-well flat-bottom plates
-
Test cells in culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay Protocol (96-well plate)
This protocol is based on standard LDH release assays.[9][10][11]
Materials:
-
96-well flat-bottom plates
-
Test cells in culture medium
-
This compound stock solution
-
LDH Cytotoxicity Assay Kit (containing LDH reaction solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an optimal density in 100 µL of culture medium.
-
Incubate for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the wells. Include controls: vehicle, untreated, and a maximum LDH release control (add lysis buffer to a set of wells 45 minutes before the end of the incubation period).
-
Incubate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.
-
Add 50 µL of the LDH reaction solution to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Troubleshooting Guides
Common Issues in Cytotoxicity Assays
| Issue | Possible Cause | Recommendation |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogenous cell suspension before and during seeding. Mix gently between pipetting. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Pipetting errors | Calibrate pipettes regularly. Use a new tip for each dilution and replicate. | |
| Low signal or absorbance values | Low cell number | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. |
| Insufficient incubation time | Increase the incubation time with the compound or the assay reagent. | |
| High background in LDH assay | High spontaneous LDH release | Handle cells gently to avoid mechanical damage. Ensure optimal cell culture conditions. |
| Serum in the culture medium contains LDH | Use heat-inactivated serum or a serum-free medium for the assay period if possible. | |
| Precipitation of the compound | Poor solubility at higher concentrations | Check the solubility of this compound in your culture medium. If precipitation occurs, consider using a lower top concentration. |
Visualizations
Signaling Pathways and Workflows
Caption: Inhibition of the PI3K/Akt pathway by this compound.
Caption: A generalized workflow for in vitro cytotoxicity assays.
Caption: A decision tree for troubleshooting common cytotoxicity assay problems.
References
- 1. Wortmannin - Wikipedia [en.wikipedia.org]
- 2. Wortmannin, a potent and selective inhibitor of phosphatidylinositol-3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Wortmannin | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH Cytotoxicity Assay [bio-protocol.org]
- 11. LDH cytotoxicity assay [protocols.io]
How to determine the IC50 of 11-Deacetoxywortmannin for a new cell line
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for determining the half-maximal inhibitory concentration (IC50) of 11-Deacetoxywortmannin on a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its likely mechanism of action? this compound is an antibiotic with anti-fungal and anti-inflammatory properties[]. While research is ongoing, its structural similarity to Wortmannin suggests that it functions as an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates the cell cycle, promoting cellular growth, proliferation, and survival[2][3]. In many cancers, this pathway is overactive, helping to reduce apoptosis (programmed cell death) and allow for uncontrolled proliferation[2][4]. Therefore, inhibiting this pathway is a key strategy in cancer therapy.
Q2: What is an IC50 value and why is it important? The IC50 (half-maximal inhibitory concentration) is a quantitative measure that indicates how much of a specific drug or compound is needed to inhibit a particular biological process by 50%[5]. It serves as a standard parameter for assessing the potency and effectiveness of a potential therapeutic compound[6]. A lower IC50 value indicates that the compound is effective at a lower concentration, which can translate to lower systemic toxicity in therapeutic applications[5].
Q3: Which cell viability assay should I use? Several colorimetric or luminescent assays are suitable for determining cell viability. The choice often depends on the available laboratory equipment and the specific cell line. Common assays include:
-
MTT Assay: Measures mitochondrial activity in living cells, where MTT is reduced to a purple formazan product.[7]
-
MTS/XTT Assays: Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.
-
AlamarBlue™ (Resazurin) Assay: A redox indicator that changes color in response to cellular metabolic activity.[8]
-
CellTiter-Glo® Luminescent Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.[5][9]
Q4: How do I select the right concentration range for this compound? For a new compound or cell line, it is recommended to start with a broad dose range, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar). An eight-point dose range using serial dilutions (e.g., 2-fold or 3-fold) is a common starting point[5][10]. If the compound's solubility is a concern, ensure that the highest concentration tested does not exceed its solubility limit, as this can lead to artifactual results.[10]
Q5: What is the appropriate incubation time for the drug treatment? The incubation time is a critical parameter and can significantly impact the IC50 value[6]. Common incubation periods for cell viability assays are 24, 48, or 72 hours.[6][7] The optimal time depends on the cell line's doubling time and the compound's mechanism of action. It is often advisable to test multiple time points to understand the compound's cytostatic (inhibiting proliferation) versus cytotoxic (killing cells) effects.[11]
Detailed Experimental Protocol: IC50 Determination via MTT Assay
This protocol provides a step-by-step guide for determining the IC50 of this compound using the MTT assay, a widely used colorimetric method.
1. Materials and Reagents:
-
New target cell line
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 490-570 nm)
2. Experimental Workflow:
3. Step-by-Step Procedure:
-
Step 1: Cell Seeding
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count (e.g., using a hemocytometer) and calculate the cell concentration.
-
Dilute the cells in a complete medium to the desired seeding density (see Table 1).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.[7] Leave the outermost wells filled with sterile PBS to minimize evaporation effects.[7]
-
Incubate the plate for 24 hours to allow cells to attach.[8]
-
-
Step 2: Compound Preparation and Treatment
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in a complete culture medium to achieve the final desired concentrations.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations to the respective wells.
-
Include "vehicle control" wells containing only the medium with the same percentage of DMSO used in the highest drug concentration. Also, include "untreated" or "media only" controls.
-
Each concentration and control should be tested in triplicate.[7]
-
-
Step 3: Incubation and Viability Assay
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently shake the plate for 10 minutes to ensure complete dissolution.[7]
-
-
Step 4: Data Analysis
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Percent Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression model (four-parameter logistic or sigmoidal curve) to fit the data and determine the IC50 value.[12] Software such as GraphPad Prism or specialized Excel add-ins can be used for this analysis.[9][12]
-
Data Presentation
Quantitative parameters should be optimized for each new cell line. The following tables provide recommended starting points.
Table 1: Recommended Cell Seeding Densities for 96-Well Plates
| Cell Line Type | Doubling Time | Seeding Density (cells/well) |
| Fast-growing (e.g., HCT116) | 18-24 hours | 1,000 - 5,000 |
| Moderate-growing (e.g., MCF7) | 30-40 hours | 5,000 - 10,000 |
| Slow-growing (e.g., PANC-1) | > 50 hours | 8,000 - 15,000 |
| Suspension Cells | Varies | 10,000 - 40,000 |
Note: The goal is to have cells reach 80-90% confluency in the control wells by the end of the experiment.
Table 2: Example Dose-Response Concentration Range
| Dilution Point | Concentration (µM) - Example 1 | Concentration (µM) - Example 2 |
| 1 (Highest) | 100 | 50 |
| 2 | 50 | 16.7 |
| 3 | 25 | 5.6 |
| 4 | 12.5 | 1.9 |
| 5 | 6.25 | 0.62 |
| 6 | 3.13 | 0.21 |
| 7 | 1.56 | 0.07 |
| 8 (Lowest) | 0.78 | 0.02 |
| Control | Vehicle (DMSO) | Vehicle (DMSO) |
Example 1 uses a 2-fold serial dilution. Example 2 uses a 3-fold serial dilution.
Troubleshooting Guide
Problem: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Solution: Ensure the cell suspension is homogenous before and during seeding. Use calibrated pipettes and practice consistent technique. Avoid using the outer wells of the plate or fill them with sterile PBS or water to maintain humidity.
Problem: The dose-response curve is not sigmoidal or does not reach 0% viability.
-
Possible Cause: The concentration range is too low, the incubation time is too short, the compound has low potency, or the compound is cytostatic rather than cytotoxic.[11] Another possibility is that the compound has precipitated out of solution at higher concentrations.[10]
-
Solution: Widen the concentration range and/or increase the incubation time. Visually inspect the wells with the highest concentration for any signs of drug precipitation. If the curve plateaus above 0%, it may indicate a cytostatic effect or partial inhibition.[10][11]
Problem: All cells, including controls, show low viability.
-
Possible Cause: Contamination, poor cell health prior to the experiment, or toxicity from the solvent (DMSO).
-
Solution: Ensure aseptic techniques are followed. Use healthy, log-phase cells for the experiment. Check the final concentration of the vehicle (DMSO); it should typically be below 0.5% to avoid toxicity.
Problem: No dose-dependent effect is observed.
-
Solution: Test a much wider concentration range (e.g., from 1 nM to 100 µM). Double-check all calculations and dilutions for accuracy. If still no effect is seen, the cell line may be resistant to the compound's mechanism of action.
Signaling Pathway Visualization
As an inhibitor of the PI3K/AKT/mTOR pathway, this compound is presumed to block the signaling cascade that leads to cell proliferation and survival.
References
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of IC50 Determination | Visikol [visikol.com]
- 6. mdpi.com [mdpi.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. BioRender App [app.biorender.com]
- 9. IC50 determination and cell viability assay [bio-protocol.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Star Republic: Guide for Biologists [sciencegateway.org]
Technical Support Center: Managing 11-Deacetoxywortmannin-Induced Cellular Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Deacetoxywortmannin. Our goal is to help you anticipate and manage the cellular stress responses induced by this potent PI3K inhibitor to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fungal metabolite and a potent, irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks). Its primary mechanism of action involves the covalent modification of a lysine residue within the ATP-binding site of the p110 catalytic subunit of PI3K, leading to the inhibition of its kinase activity. This blockade of the PI3K/Akt/mTOR signaling pathway is crucial for its effects on cell growth, proliferation, and survival.
Q2: What are the common cellular stress responses observed with this compound treatment?
A2: Treatment with this compound typically induces a range of cellular stress responses, primarily due to the inhibition of the pro-survival PI3K pathway. These responses include:
-
Apoptosis (Programmed Cell Death): Inhibition of Akt, a key downstream effector of PI3K, leads to the activation of pro-apoptotic proteins and the execution of the apoptotic cascade.
-
Oxidative Stress: Disruption of normal cellular metabolism and signaling can lead to an imbalance in reactive oxygen species (ROS) production and antioxidant defenses, resulting in oxidative damage to cellular components.
-
Cell Cycle Arrest: By inhibiting a key growth signaling pathway, this compound can cause cells to arrest at various checkpoints of the cell cycle.
Q3: What are the potential off-target effects of this compound?
A3: Like its parent compound, wortmannin, this compound can exhibit off-target effects, particularly at higher concentrations. These may include the inhibition of other members of the PI3K-like kinase (PIKK) family, such as mTOR, DNA-PKcs, and ATM/ATR.[1][2] Inhibition of these kinases can contribute to the observed cellular stress and toxicity. It is crucial to perform dose-response experiments to identify a concentration that is selective for PI3K in your specific experimental system.
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration is cell-type dependent and should be determined empirically. A standard approach is to perform a dose-response curve and measure cell viability using an MTT or similar assay. The IC50 (half-maximal inhibitory concentration) value will provide a starting point for your experiments. It is advisable to use the lowest concentration that elicits the desired biological effect to minimize off-target effects.
Troubleshooting Guides
Problem 1: Excessive or Rapid Cell Death in Culture
Possible Cause:
-
The concentration of this compound is too high, leading to acute toxicity and necrosis rather than apoptosis.
-
The cell line is particularly sensitive to PI3K inhibition.
-
Contamination of cell culture.
Troubleshooting Steps:
-
Verify Drug Concentration: Double-check calculations and the stock solution concentration.
-
Perform a Dose-Response Curve: Determine the IC50 value for your specific cell line and treatment duration. Start with concentrations around the IC50 and titrate down.
-
Time-Course Experiment: Assess cell viability at multiple time points (e.g., 6, 12, 24, 48 hours) to understand the kinetics of cell death.
-
Assess Cell Morphology: Observe cells under a microscope for signs of necrosis (swelling, membrane rupture) versus apoptosis (blebbing, shrinkage).
-
Check for Contamination: Regularly test your cell cultures for mycoplasma and other contaminants.
Problem 2: Inconsistent or No Observable Effect on Cell Viability
Possible Cause:
-
The concentration of this compound is too low.
-
The cell line is resistant to PI3K inhibition (e.g., due to mutations in downstream effectors).
-
Degradation of the this compound stock solution.
-
Incorrect experimental setup.
Troubleshooting Steps:
-
Increase Drug Concentration: Titrate the concentration upwards in a controlled manner.
-
Confirm PI3K Pathway Inhibition: Use Western blotting to check the phosphorylation status of Akt (a direct downstream target of PI3K). A decrease in p-Akt levels indicates successful target engagement.
-
Use a Fresh Drug Aliquot: this compound solutions should be stored properly (protected from light at -20°C or -80°C) and freshly diluted for each experiment.
-
Verify Cell Line Identity and Health: Ensure you are using the correct cell line and that the cells are healthy and in the exponential growth phase.
-
Consider Alternative Cell Lines: If resistance is suspected, try a different cell line known to be sensitive to PI3K inhibitors.
Problem 3: Difficulty in Distinguishing Between Apoptosis and Necrosis
Possible Cause:
-
High drug concentrations can induce secondary necrosis following apoptosis.
-
The chosen assay is not specific enough.
Troubleshooting Steps:
-
Use a Combination of Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for distinguishing between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, -7) to confirm apoptosis.
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
-
Optimize Treatment Time: Analyze cells at earlier time points after treatment to capture the early stages of apoptosis before the onset of secondary necrosis.
Data Presentation
Table 1: Representative IC50 Values of Wortmannin (a closely related compound) in Various Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | ~5 | [3] |
| A549 | Lung Cancer | ~20 | [4][5][6][7][8] |
| HeLa | Cervical Cancer | ~15 | N/A |
| Jurkat | T-cell Leukemia | ~10 | N/A |
Note: IC50 values for this compound are expected to be in a similar nanomolar range but should be determined empirically for each cell line.
Table 2: Typical Time-Course for this compound-Induced Cellular Events.
| Time Point | Expected Cellular Event | Recommended Assay |
| 1-4 hours | Inhibition of Akt phosphorylation | Western Blot for p-Akt |
| 4-8 hours | Onset of ROS production | DCFDA or similar ROS-sensitive dyes |
| 8-16 hours | Caspase activation, Annexin V positivity | Caspase activity assays, Annexin V/PI staining |
| 16-48 hours | DNA fragmentation, Loss of cell viability | TUNEL assay, MTT/CellTiter-Glo assay |
Note: This is a generalized timeline. The exact timing will vary depending on the cell line and drug concentration.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at the desired concentration and time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with media containing serum.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Measurement of Intracellular ROS using DCFDA
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
DCFDA Loading: Remove the treatment media and incubate the cells with 10 µM DCFDA in serum-free media for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Visualizations
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound effects.
Caption: A simplified logic tree for troubleshooting cell viability experiments.
References
- 1. Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wortmannin is a potent inhibitor of DNA double strand break but not single strand break repair in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of phosphatidylinositol 3-kinase inhibition by wortmannin and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. phcogj.com [phcogj.com]
Validation & Comparative
A Comparative Analysis of 11-Deacetoxywortmannin and Wortmannin in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical and cellular efficacy of two related compounds: 11-Deacetoxywortmannin and the well-characterized phosphatidylinositol 3-kinase (PI3K) inhibitor, Wortmannin. While extensive quantitative data is available for Wortmannin, similar specific efficacy data for this compound is less prevalent in publicly accessible research. This guide summarizes the known properties of both compounds, presents available data, and provides detailed experimental protocols for key assays used in their evaluation.
Introduction to Wortmannin and its Analogs
Wortmannin is a fungal metabolite that has been extensively studied as a potent, irreversible, and non-selective inhibitor of PI3K.[1] It covalently binds to a conserved lysine residue in the ATP-binding pocket of the kinase domain.[1] Its high potency has made it a valuable research tool for elucidating the role of the PI3K/Akt/mTOR signaling pathway in various cellular processes, including cell growth, proliferation, and survival. However, its clinical development has been hampered by its short half-life, in vivo toxicity, and lack of selectivity.[1]
This compound is a derivative of Wortmannin. While it is known to possess antibiotic and anti-inflammatory properties, its efficacy as a kinase inhibitor is not as extensively documented in scientific literature. This guide aims to collate the available information to facilitate a comparative understanding.
Quantitative Efficacy Data
The following tables summarize the known inhibitory concentrations (IC50) of Wortmannin against various kinases. At present, directly comparable IC50 values for this compound are not widely reported.
Table 1: Wortmannin IC50 Values against PI3K Isoforms
| Kinase Isoform | IC50 (nM) |
| PI3Kα | 3[2] |
| PI3Kβ | - |
| PI3Kγ | - |
| PI3Kδ | - |
| Pan-PI3K | ~3-5[1][2] |
Table 2: Wortmannin IC50 Values against Other Kinases
| Kinase | IC50 (nM) |
| mTOR | High concentrations[3] |
| DNA-PK | High concentrations[4] |
| PLK1 | - |
| Myosin Light Chain Kinase (MLCK) | High concentrations[3] |
| Mitogen-activated Protein Kinase (MAPK) | High concentrations[3] |
Note: The term "High concentrations" indicates that inhibition occurs at concentrations significantly greater than those required for PI3K inhibition, suggesting off-target effects at higher doses. Specific IC50 values for these off-targets can vary between studies.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory point of Wortmannin.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Caption: Workflow for Western Blot analysis of PI3K pathway inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are representative protocols for key experiments.
In Vitro PI3K Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K.
Materials:
-
Purified recombinant PI3K enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 50 µM ATP)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2) liposomes
-
[γ-³²P]ATP
-
Wortmannin or this compound (dissolved in DMSO)
-
Stop solution (e.g., 100 mM EDTA)
-
Thin Layer Chromatography (TLC) plate
-
Phosphorimager system
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a reaction tube, combine the purified PI3K enzyme, kinase buffer, and the inhibitor at various concentrations. Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding the PIP2 substrate and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 20 minutes.
-
Stop the reaction by adding the stop solution.
-
Extract the lipids from the reaction mixture.
-
Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Visualize and quantify the radiolabeled PIP3 product using a phosphorimager.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This assay assesses the effect of the inhibitors on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, U87)
-
Complete cell culture medium
-
96-well cell culture plates
-
Wortmannin or this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitors for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for PI3K Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K signaling pathway, such as Akt.
Materials:
-
Cancer cell line
-
Wortmannin or this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with the inhibitors as described for the MTT assay.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities to determine the level of protein phosphorylation.
Conclusion
Wortmannin is a well-established, potent pan-PI3K inhibitor with a significant body of research detailing its efficacy and mechanism of action.[1][2][3] Its utility as a research tool is clear, though its clinical potential is limited.
The available information on this compound is currently insufficient to draw a direct and comprehensive comparison of its kinase inhibitory efficacy with that of Wortmannin. While it is known to be biologically active, further studies are required to quantify its specific activity against PI3K isoforms and other related kinases. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which would be invaluable to the scientific and drug development communities. Researchers are encouraged to utilize these methodologies to further characterize novel Wortmannin analogs and other potential kinase inhibitors.
References
Validating 11-Deacetoxywortmannin Target Engagement: A Comparative Guide to Cellular Assays
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a living cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of established methods for validating the target engagement of 11-Deacetoxywortmannin, a derivative of the potent phosphoinositide 3-kinase (PI3K) inhibitor, Wortmannin.
Given the limited direct experimental data on this compound, this guide will leverage the extensive knowledge of its close structural analog, Wortmannin, to infer its likely target and outline robust validation strategies. Wortmannin is a well-characterized, non-specific, and covalent inhibitor of PI3Ks, a family of enzymes central to cell signaling pathways regulating growth, proliferation, and survival.[1] It binds irreversibly to the catalytic subunit of PI3K, effectively blocking its activity.[2] Therefore, the primary target of this compound is presumed to be PI3K.
This guide will compare three powerful techniques for confirming target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and downstream pathway analysis via In-Cell Western or traditional Western Blotting.
The PI3K/Akt Signaling Pathway: A Key Therapeutic Target
The PI3K/Akt signaling cascade is a critical pathway in many cellular processes. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Inhibition of PI3K is intended to block downstream signaling, thereby impeding tumor cell growth and survival.[1]
Comparison of Target Engagement Validation Methods
The choice of a target engagement assay depends on various factors, including the need for a direct or indirect readout, desired throughput, and the availability of specific reagents. The following table provides a high-level comparison of three commonly used methods.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | In-Cell Western / Western Blot |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation.[3] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[4] | Antibody-based detection of downstream pathway modulation (e.g., phosphorylation of Akt).[5] |
| Readout | Direct measure of target protein stabilization. | Direct measure of compound binding to the target.[6] | Indirect measure of target engagement through its effect on signaling. |
| Advantages | Label-free for the test compound; applicable to native proteins; can be performed in cells and tissues.[7] | High-throughput; quantitative measurement of compound affinity and residence time in live cells.[6] | Provides information on the functional consequence of target engagement; can utilize well-established antibodies. |
| Disadvantages | Lower throughput for traditional format; requires a specific antibody for detection (Western blot) or mass spectrometry. | Requires genetic modification of the target protein (NanoLuc® fusion); necessitates a specific fluorescent tracer.[4] | Indirect; pathway modulation can be affected by off-target effects; less quantitative for binding affinity. |
| Typical Application | Confirmation of direct target binding in a physiological context. | High-throughput screening for target binders and lead optimization. | Confirmation of functional pathway inhibition downstream of the target. |
Experimental Workflows and Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
Detailed Protocol for CETSA:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Cell Lysis: Harvest and wash the cells with PBS. Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles or sonication.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration of each sample.
-
Detection: Analyze the abundance of soluble PI3K in each sample by Western blot using a specific anti-PI3K antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble PI3K as a function of temperature for both the treated and vehicle control samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a high-throughput method that allows for the quantitative measurement of compound binding to a target protein in living cells. It relies on energy transfer from a NanoLuc® luciferase-fused target protein to a fluorescent tracer that binds to the same target.
Detailed Protocol for NanoBRET™ Assay:
-
Cell Transfection: Transfect cells (e.g., HEK293) with a plasmid encoding a PI3K-NanoLuc® fusion protein. Plate the transfected cells in a 96- or 384-well plate and incubate for 24 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the compound dilutions to the cells, followed by the addition of the specific NanoBRET® fluorescent tracer for PI3K at its predetermined optimal concentration. Incubate for a specified period (e.g., 2 hours) at 37°C.
-
Substrate Addition: Add the Nano-Glo® substrate to all wells.
-
Luminescence Measurement: Immediately measure the luminescence signal at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer, >600 nm) using a plate reader capable of filtered luminescence detection.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the concentration of this compound to generate a dose-response curve and determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
Downstream Pathway Analysis (In-Cell Western / Western Blot)
This method provides indirect but crucial evidence of target engagement by measuring the functional consequences of PI3K inhibition. A key downstream event of PI3K activation is the phosphorylation of Akt. A reduction in phosphorylated Akt (p-Akt) levels upon treatment with this compound would indicate successful target inhibition.
Detailed Protocol for In-Cell Western:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a dose range of this compound for a specific duration.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde solution and then permeabilize them with a detergent-based buffer (e.g., Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding using a blocking buffer (e.g., Odyssey Blocking Buffer or a solution containing non-fat dry milk).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW).
-
Imaging and Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for both p-Akt and total Akt. Normalize the p-Akt signal to the total Akt signal to determine the extent of pathway inhibition.
Conclusion
Validating the cellular target engagement of this compound is a critical step in its development as a potential therapeutic agent. While direct experimental data for this specific compound is not yet widely available, its structural similarity to Wortmannin strongly suggests that it targets the PI3K/Akt signaling pathway.[1]
The three methods presented here—CETSA, NanoBRET™, and downstream pathway analysis—offer a comprehensive and multi-faceted approach to confirming this hypothesis.
-
CETSA provides direct evidence of binding to the target protein in its native cellular environment.[3]
-
NanoBRET™ offers a high-throughput and quantitative measure of binding affinity in living cells.[4][6]
-
In-Cell Western or traditional Western Blotting confirms the functional consequence of this binding by demonstrating inhibition of the downstream signaling pathway.[5]
By employing a combination of these robust and well-established techniques, researchers can confidently validate the target engagement of this compound, providing a solid foundation for further preclinical and clinical development.
References
- 1. Wortmannin - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 7. Publications — CETSA [cetsa.org]
Synergistic Antitumor Effects of 11-Deacetoxywortmannin in Combination Therapies
For Immediate Release
Recent preclinical and clinical investigations have highlighted the potential of 11-Deacetoxywortmannin, also known as PX-866, to synergistically enhance the efficacy of established anticancer drugs. As a potent and irreversible pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K), this compound targets a critical signaling pathway frequently dysregulated in a wide array of human cancers. This guide provides a comprehensive comparison of its synergistic effects when combined with other chemotherapeutic agents, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Combination with Docetaxel in Non-Small Cell Lung Cancer (NSCLC) and Squamous Cell Carcinoma of the Head and Neck (SCCHN)
Preclinical studies have demonstrated that the combination of this compound (PX-866) and the taxane chemotherapeutic agent docetaxel results in enhanced antitumor activity. These promising initial findings led to the initiation of Phase I and II clinical trials to evaluate the safety and efficacy of this combination in patients with advanced solid tumors, particularly NSCLC and SCCHN.[1][2][3]
Quantitative Synergy Data
A phase I study in patients with advanced solid tumors reported a disease control rate of 75% for the combination of PX-866 and docetaxel, with 50% of evaluable patients demonstrating stable disease or better for six or more cycles.[4] In a subsequent phase II trial in patients with advanced, refractory NSCLC, the addition of PX-866 to docetaxel did not, however, lead to a statistically significant improvement in progression-free survival (PFS) or overall survival (OS) in an unselected patient population.[1] Similarly, in a phase II trial for advanced HNSCC, the combination did not show a significant improvement in outcomes over docetaxel alone.[2] These clinical findings underscore the importance of identifying predictive biomarkers to select patient populations most likely to benefit from this combination.
| Combination | Cancer Type | Preclinical Model | Observed Effect | Clinical Trial Phase | Clinical Outcome Highlights |
| This compound (PX-866) + Docetaxel | NSCLC, SCCHN | Xenograft Models | Additive to synergistic effects on tumor suppression.[3][4] | Phase I/II | Phase I: Disease control rate of 75%.[4] Phase II (NSCLC & HNSCC): No significant improvement in PFS or OS in unselected populations.[1][2] |
Combination with Cetuximab in Colorectal Cancer (CRC) and SCCHN
The inhibition of the epidermal growth factor receptor (EGFR) by cetuximab is a standard treatment for CRC and SCCHN. However, resistance often develops, frequently through the activation of the PI3K pathway. This provides a strong rationale for combining an EGFR inhibitor with a PI3K inhibitor like this compound (PX-866). Preclinical models of CRC and SCCHN have shown that PX-866 is active both as a single agent and in combination with EGFR inhibitors.[5]
Quantitative Synergy Data
A phase I clinical trial of PX-866 combined with cetuximab in patients with advanced CRC or SCCHN who had previously been treated with an EGFR inhibitor demonstrated promising antitumor activity. Of the eight evaluable patients, four achieved a partial response (50%) and three had stable disease (38%), resulting in a disease control rate of 88%.[5][6] This suggests that the addition of PX-866 may help to overcome resistance to cetuximab. A subsequent phase II trial in metastatic colorectal cancer, however, did not show an improvement in PFS or OS with the combination compared to cetuximab alone and was associated with greater toxicity.[7]
| Combination | Cancer Type | Preclinical Model | Observed Effect | Clinical Trial Phase | Clinical Outcome Highlights |
| This compound (PX-866) + Cetuximab | CRC, SCCHN | CRC and SCCHN Models | Active as a single agent and in combination with EGFR inhibitors.[5] | Phase I/II | Phase I: Disease control rate of 88% in patients with prior EGFR inhibitor treatment.[5][6] Phase II (CRC): No significant improvement in PFS or OS.[7] |
Combination with Cisplatin
Preclinical studies have also explored the synergistic potential of this compound (PX-866) with the DNA-damaging agent cisplatin. In a murine xenograft model of lung cancer, the combination of PX-866 and cisplatin demonstrated synergistic antitumor activity. This suggests that inhibiting the PI3K survival pathway can sensitize cancer cells to the cytotoxic effects of cisplatin.
Quantitative Synergy Data
Specific quantitative data from these preclinical studies, such as tumor growth inhibition percentages or statistical significance, are mentioned to be "more than additive," indicating a synergistic interaction.[5] Further detailed in vitro and in vivo studies would be beneficial to quantify this synergy more precisely using metrics like the Combination Index.
| Combination | Cancer Type | Preclinical Model | Observed Effect |
| This compound (PX-866) + Cisplatin | Lung Cancer | Murine Xenograft Model | More than additive suppression of tumor growth.[5] |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies are crucial for the interpretation and replication of the findings. Below are generalized methodologies based on the cited studies.
Preclinical Xenograft Studies (General Protocol)
-
Cell Lines and Culture: Human cancer cell lines (e.g., NSCLC, SCCHN, CRC, or lung cancer lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used for tumor implantation.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound (PX-866) alone, the combination drug (e.g., docetaxel, cisplatin) alone, and the combination of PX-866 and the other drug. PX-866 is typically administered orally, while other agents are administered as per standard protocols (e.g., intravenously).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analyses are performed to compare the antitumor effects between the different treatment arms. Synergism is determined if the tumor growth inhibition in the combination group is significantly greater than the additive effect of the individual agents.
Phase I/II Clinical Trial Design (General Protocol)
-
Patient Population: Patients with advanced, recurrent, or metastatic cancers (e.g., NSCLC, SCCHN, CRC) who have often failed prior standard therapies are enrolled.
-
Study Design:
-
Phase I (Dose Escalation): A "3+3" design is commonly used to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of PX-866 in combination with a standard dose of the other anticancer drug (e.g., docetaxel 75 mg/m², cetuximab standard dosing).
-
Phase II (Efficacy Assessment): Patients are randomized to receive either the combination therapy at the RP2D or the standard anticancer drug alone.
-
-
Treatment Administration: PX-866 is administered orally on a daily schedule, while the combination agent is given according to its established clinical regimen (e.g., docetaxel intravenously every 21 days, cetuximab weekly).[3][6]
-
Endpoints:
-
Primary Endpoint: In Phase I, the primary endpoint is safety and tolerability to determine the MTD. In Phase II, the primary endpoint is typically progression-free survival (PFS) or objective response rate (ORR).[1][2][8]
-
Secondary Endpoints: These may include overall survival (OS), duration of response, and quality of life.
-
-
Biomarker Analysis: Archived tumor tissue may be analyzed for potential predictive biomarkers, such as mutations in PIK3CA and KRAS, or loss of PTEN expression.[1][2]
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
This compound exerts its anticancer effects by irreversibly inhibiting the PI3K enzyme. This blockade prevents the conversion of PIP2 to PIP3, thereby inhibiting the activation of downstream effectors such as Akt and mTOR. The inhibition of this pathway leads to decreased cell proliferation, survival, and angiogenesis. When combined with other anticancer drugs, this inhibition can prevent the cancer cells from using the PI3K pathway as a survival mechanism to evade drug-induced apoptosis.
Caption: PI3K pathway inhibition by this compound.
General Experimental Workflow for Synergy Assessment
The workflow for assessing the synergistic effects of this compound with other anticancer drugs typically involves both in vitro and in vivo studies, culminating in clinical trials.
Caption: Workflow for synergistic drug combination studies.
References
- 1. A randomized, phase 2 trial of Docetaxel with or without PX-866, an irreversible oral phosphatidylinositol 3-kinase inhibitor, in patients with relapsed or metastatic non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized, phase 2 trial of docetaxel with or without PX-866, an irreversible oral phosphatidylinositol 3-kinase inhibitor, in patients with relapsed or metastatic head and neck squamous cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multicenter phase 1 study of PX-866 in combination with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A multicenter phase 1 study of PX-866 and cetuximab in patients with metastatic colorectal carcinoma or recurrent/metastatic squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Randomized, Phase II Trial of Cetuximab With or Without PX-866, an Irreversible Oral Phosphatidylinositol 3-Kinase Inhibitor, in Patients With Metastatic Colorectal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncozine.com [oncozine.com]
Unveiling the Transcriptional Aftermath: A Comparative Guide to Gene Expression Changes Following 11-Deacetoxywortmannin Treatment
For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of a therapeutic candidate is paramount. This guide provides a comparative analysis of the gene expression changes induced by 11-Deacetoxywortmannin, a potent phosphatidylinositol 3-kinase (PI3K) inhibitor, benchmarked against other well-characterized inhibitors of the same pathway. By presenting quantitative data, detailed experimental protocols, and intuitive visualizations, this document aims to be an indispensable resource for those investigating PI3K pathway modulation.
This compound, a derivative of the natural product wortmannin, is a key tool for dissecting the intricate roles of the PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in cancer and other diseases. Inhibition of this pathway can profoundly alter the cellular transcriptome, impacting processes from cell proliferation and metabolism to survival and angiogenesis. This guide will delve into these changes, offering a clear comparison with alternative PI3K inhibitors.
Comparative Analysis of Gene Expression Changes
While direct, comprehensive transcriptomic data for this compound is not extensively available in public repositories, its close structural and functional relationship to wortmannin allows for informed comparisons. The following tables summarize expected and observed gene expression changes based on studies of wortmannin and other PI3K inhibitors, providing a predictive framework for the effects of this compound.
Table 1: Comparison of Pan-PI3K Inhibitors on Key Downstream Gene Expression
| Gene | Pathway | Wortmannin (Predicted for this compound) | LY294002 | Buparlisib (BKM120) |
| CCND1 (Cyclin D1) | Cell Cycle Progression | ↓ | ↓ | ↓ |
| MYC | Cell Proliferation, Metabolism | ↓ | ↓ | ↓ |
| SLC2A1 (GLUT1) | Glucose Metabolism | ↓ | ↓ | ↓ |
| VEGFA | Angiogenesis | ↓ | ↓ | ↓ |
| FOXO1 | Apoptosis, Cell Cycle Arrest | ↑ (nuclear localization) | ↑ (nuclear localization) | ↑ (nuclear localization) |
| CDKN1A (p21) | Cell Cycle Arrest | ↑ | ↑ | ↑ |
| BCL2L11 (Bim) | Apoptosis | ↑ | ↑ | ↑ |
Note: This table is a synthesis of expected changes based on the known mechanism of PI3K inhibition. Actual fold changes can vary depending on the cell type, treatment duration, and dosage.
Table 2: Comparison of Isoform-Specific PI3K Inhibitors on Key Downstream Gene Expression
| Gene | Pathway | Alpelisib (BYL719) (p110α-specific) |
| CCND1 (Cyclin D1) | Cell Cycle Progression | ↓ |
| MYC | Cell Proliferation, Metabolism | ↓ |
| PDK1 | PI3K Signaling | ↓ |
| AKT1 | PI3K Signaling | ↓ (activity) |
| FOXO3 | Apoptosis, Cell Cycle Arrest | ↑ (nuclear localization) |
Note: Isoform-specific inhibitors may exhibit a more targeted gene expression signature compared to pan-inhibitors.
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed protocols for key methodologies are provided below.
RNA Sequencing (RNA-Seq) for Transcriptome Profiling
Objective: To obtain a comprehensive, quantitative view of the transcriptome following treatment with a PI3K inhibitor.
Protocol:
-
Cell Culture and Treatment: Plate cells at a density of 1 x 10^6 cells per 100 mm dish. Allow cells to adhere overnight. Treat cells with the desired concentration of this compound or other PI3K inhibitors (e.g., Wortmannin, LY294002) for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
-
Library Preparation: Prepare RNA-seq libraries from 1 µg of total RNA using a poly(A) selection method (e.g., NEBNext Poly(A) mRNA Magnetic Isolation Module) followed by a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq 6000) to a depth of at least 20 million reads per sample.
-
Data Analysis:
-
Perform quality control of raw sequencing reads using tools like FastQC.
-
Align reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantify gene expression levels using tools like HTSeq or featureCounts.
-
Perform differential gene expression analysis using packages such as DESeq2 or edgeR in R.
-
Identify significantly differentially expressed genes based on a false discovery rate (FDR) < 0.05 and a log2 fold change > 1.
-
Perform pathway and gene ontology enrichment analysis using tools like GSEA, DAVID, or Metascape.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Validation
Objective: To validate the expression changes of specific genes of interest identified by RNA-Seq.
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for RNA-Seq.
-
RNA Extraction and cDNA Synthesis: Extract total RNA as described above. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Primer Design: Design qPCR primers for target genes and a reference (housekeeping) gene (e.g., GAPDH, ACTB) using a primer design tool (e.g., Primer-BLAST). Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad) and run on a real-time PCR detection system. A typical thermal cycling protocol is: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To provide a clear visual representation of the molecular interactions and experimental processes, the following diagrams were generated using Graphviz.
Caption: PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.
Caption: A streamlined workflow for analyzing gene expression changes using RNA sequencing.
Caption: Logical relationship for comparing gene expression changes induced by different PI3K inhibitors.
Validating the Inhibition of Akt Phosphorylation by 11-Deacetoxywortmannin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This guide provides a framework for validating the inhibitory activity of 11-Deacetoxywortmannin on Akt phosphorylation, a key activation step in this cascade. We will compare its expected activity with that of two well-established PI3K inhibitors, Wortmannin and LY294002, and provide detailed experimental protocols for validation.
Comparison of PI3K/Akt Pathway Inhibitors
This compound is a natural product and a derivative of Wortmannin, a potent and well-characterized PI3K inhibitor. Understanding the characteristics of Wortmannin and another widely used synthetic inhibitor, LY294002, provides a basis for evaluating this compound.
Mechanism of Action:
-
Wortmannin and this compound: Wortmannin is a fungal steroid metabolite that acts as a potent, irreversible, and non-specific inhibitor of PI3Ks.[1][2] It covalently binds to the p110 catalytic subunit of PI3K, effectively blocking its kinase activity.[2] Due to its structural similarity, this compound is presumed to share this mechanism of action.
-
LY294002: In contrast, LY294002 is a synthetic, reversible, and competitive inhibitor of the ATP-binding site of PI3K.[3]
Potency and Specificity:
| Inhibitor | Target | IC50 | Mechanism |
| This compound | PI3K (presumed) | Not available | Irreversible (presumed) |
| Wortmannin | PI3K | ~5 nM[1] | Irreversible |
| LY294002 | PI3Kα | ~0.5 µM | Reversible |
| PI3Kβ | ~0.97 µM | ||
| PI3Kδ | ~0.57 µM |
Experimental Validation of Akt Phosphorylation Inhibition
To validate that this compound inhibits Akt phosphorylation, two primary experimental approaches are recommended: Western Blotting and in vitro Kinase Assays.
Western Blotting
This technique allows for the specific detection and quantification of phosphorylated Akt (p-Akt) in cell lysates. A decrease in the p-Akt signal in the presence of the inhibitor indicates a reduction in Akt activation.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of Akt. By immunoprecipitating Akt from cell lysates and then incubating it with a known substrate and ATP, the inhibitory effect of a compound on Akt's ability to phosphorylate its substrate can be quantified.
Experimental Protocols
Western Blotting Protocol for Akt Phosphorylation
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with varying concentrations of this compound, Wortmannin (as a positive control), and a vehicle control (e.g., DMSO) for a specified duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or Thr308).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal (by stripping the membrane and re-probing with an anti-total Akt antibody) or a loading control (e.g., β-actin or GAPDH).
In Vitro Akt Kinase Assay Protocol
-
Immunoprecipitation of Akt:
-
Lyse treated or untreated cells as described for Western Blotting.
-
Incubate the cell lysates with an anti-Akt antibody to form an antibody-antigen complex.
-
Add protein A/G agarose beads to pull down the Akt-antibody complex.
-
Wash the immunoprecipitated Akt to remove non-specific proteins.
-
-
Kinase Reaction:
-
Resuspend the Akt-bound beads in a kinase assay buffer containing a known Akt substrate (e.g., GSK-3α/β) and ATP.
-
Add varying concentrations of this compound or control inhibitors to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time to allow for substrate phosphorylation.
-
-
Detection of Substrate Phosphorylation:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by Western Blot using an antibody specific for the phosphorylated substrate (e.g., anti-p-GSK-3α/β).
-
-
Analysis: Quantify the phosphorylated substrate signal to determine the inhibitory effect of this compound on Akt kinase activity.
Visualizations
Caption: The PI3K/Akt signaling pathway and the point of inhibition.
Caption: Experimental workflow for Western Blotting.
Caption: Workflow for an in vitro Akt kinase assay.
References
A Comparative Analysis of the In Vivo Toxicity of 11-Deacetoxywortmannin and Wortmannin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo toxicity profiles of Wortmannin and its analog, 11-Deacetoxywortmannin. Wortmannin, a potent and widely studied inhibitor of phosphoinositide 3-kinases (PI3Ks), has demonstrated significant anti-tumor activity. However, its clinical development has been hampered by substantial in vivo toxicity.[1] This has spurred the development of various analogs, including this compound, with the aim of improving the therapeutic index.
Disclaimer: Despite a comprehensive search of available scientific literature, no specific in vivo toxicity data for this compound could be located. Therefore, a direct quantitative comparison with Wortmannin is not possible at this time. This guide will provide a detailed summary of the known in vivo toxicity of Wortmannin and, for comparative context, will include data on another well-characterized Wortmannin analog, PX-866, which has been shown to have an improved toxicity profile.
Executive Summary
Wortmannin exhibits significant in vivo toxicity, which is a major obstacle to its therapeutic application.[1] Studies in animal models have documented dose-limiting toxicities, including hepatotoxicity and hematologic toxicities. In contrast, the Wortmannin analog PX-866 has been shown to have a higher maximum tolerated dose (MTD) and reduced liver toxicity compared to the parent compound, highlighting the potential for structural modifications to mitigate the adverse effects of Wortmannin. The absence of in vivo toxicity data for this compound underscores the need for further research to determine its safety profile and therapeutic potential.
Quantitative Toxicity Data
The following tables summarize the available quantitative in vivo toxicity data for Wortmannin and the comparative data for the analog PX-866.
Table 1: Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Maximum Tolerated Dose (MTD) | Source(s) |
| Wortmannin | SCID Mice (cells) | In vitro | 75 µM | Not Reported | [2] |
| Wortmannin | Mice (NOD/SCID, C57BL/6, CB6F1, CD1) | Not Specified | Not Reported | ~3-5 times lower than NP Wtmn | [3] |
| PX-866 | Mice | Not Specified | Not Reported | 19.5 mg/kg | [4] |
Table 2: Biochemical and Hematological Toxicity Data for Wortmannin
| Animal Model | Dose | Parameter | Observation | Source(s) |
| CD1 Mice | 0.14 mg/kg | Granulocyte Count | Depressed to 0.8 ± 0.14 (10³/µL) | [3] |
| CD1 Mice | 0.14 mg/kg | Alanine Transaminase (ALT) | Significantly elevated to 134 ± 17 U/L | [3] |
Table 3: Comparative Toxicity of Wortmannin and its Nanoparticle Formulation
| Formulation | Animal Model | Dose | Granulocyte Count (10³/µL) | Alanine Transaminase (ALT) (U/L) | Source(s) |
| Wortmannin | CD1 Mice | 0.14 mg/kg | 0.8 ± 0.14 | 134 ± 17 | [3] |
| NP Wortmannin | CD1 Mice | 7 mg/kg (contains 0.14 mg/kg Wortmannin) | 2.9 ± 0.07 | 82 ± 12 | [3] |
Signaling Pathway Context
Both Wortmannin and its analogs primarily exert their biological effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it an attractive therapeutic target.
References
- 1. Synthesis and PI3 Kinase Inhibition Activity of a Wortmannin-Leucine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of phosphatidylinositol 3-kinase inhibition by wortmannin and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 11-Deacetoxywortmannin
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 11-Deacetoxywortmannin, a potent PI3K inhibitor. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Hazard and Safety Summary
Before handling this compound, it is essential to be aware of its potential hazards. The following table summarizes key safety information derived from safety data sheets (SDS) for similar compounds.
| Hazard Classification | Precautionary Statement |
| Harmful if swallowed | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. |
| Causes skin irritation | Wash skin thoroughly after handling. Wear protective gloves. |
| Causes serious eye irritation | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| May cause respiratory irritation | Avoid breathing mist or vapors. Use only outdoors or in a well-ventilated area. |
| Air and moisture sensitive | Keep containers tightly closed in a dry, cool and well-ventilated place. Store under an inert atmosphere and protect from moisture.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to be followed within a laboratory setting and in accordance with institutional and local regulations.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste. A face shield is recommended when handling larger quantities or when there is a risk of splashing.
2. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as pipette tips, contaminated gloves, and empty vials, in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
3. Waste Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
4. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1] The storage area should be cool and dry.
5. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection and documentation.
6. Decontamination of Work Area:
-
After handling and packaging the waste, thoroughly decontaminate the work area with an appropriate cleaning agent.
7. Documentation:
-
Maintain a log of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and local regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Important Considerations
-
Regulatory Compliance: All hazardous waste must be managed in accordance with federal, state, and local regulations.[2] Consult your institution's EHS department for specific guidance.
-
Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents or acids.[1]
-
Spill Response: In the event of a spill, ensure the area is well-ventilated and use an inert absorbent material to contain the spill.[1] Collect the absorbed material into a suitable, closed container for disposal. Do not flush spills into the sanitary sewer system.[1]
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
Essential Safety and Operational Protocols for Handling 11-Deacetoxywortmannin
Researchers and drug development professionals must adhere to stringent safety protocols when handling potent compounds such as 11-Deacetoxywortmannin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this cytotoxic agent.
Personal Protective Equipment (PPE)
Due to its potential toxicity, personnel handling this compound must use appropriate personal protective equipment (PPE) to prevent exposure through skin contact, inhalation, or ingestion. The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05).[1] | Prevents dermal absorption. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric.[2][3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A fit-tested N95 or higher respirator is required when handling the powdered form of the compound or when aerosols may be generated.[2] | Prevents inhalation of hazardous particles. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or a full-face shield.[2] | Protects eyes from splashes and airborne particles. |
Operational Handling Plan
Safe handling of this compound requires a systematic approach from receipt to disposal. The following step-by-step procedures should be followed within a designated controlled area.
1. Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Transport the unopened package to the designated handling area, preferably a containment device such as a chemical fume hood or a Class II Biosafety Cabinet.[4]
-
Don all required PPE before opening the package.
-
Carefully unpack the compound, verifying the container's integrity.
2. Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood or other appropriate containment device to minimize inhalation exposure.[4]
-
Use a dedicated set of calibrated equipment (e.g., spatulas, balances, glassware) for handling the compound.
-
When weighing the solid, use a containment balance enclosure if available.
-
Add solvent to the solid slowly to avoid aerosolization.
3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard warning.
-
When performing experiments, ensure that procedures are designed to minimize the generation of aerosols.
-
After handling, wipe down the work area with an appropriate deactivating solution (e.g., a mild bleach solution followed by a neutralizing agent like sodium thiosulfate), and then with soap and water.[3]
-
Remove PPE in the designated area, ensuring not to contaminate clean areas. Wash hands thoroughly after removing gloves.[5]
Spill Management
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.[3]
-
Don PPE: Put on the appropriate PPE, including double gloves, a disposable gown, eye protection, and a respirator.[3][5]
-
Containment: For liquid spills, use absorbent pads from a chemical spill kit to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.[3]
-
Cleanup: Carefully collect all contaminated materials into a designated cytotoxic waste container.[3]
-
Decontamination: Clean the spill area thoroughly with a deactivating agent followed by soap and water.[3]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Segregation: Do not mix cytotoxic waste with regular laboratory trash.
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.[3]
-
Collection: This includes used PPE, contaminated labware (e.g., pipette tips, tubes), and any materials used for spill cleanup.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Visualization
The following diagram illustrates the key logistical and safety steps for handling this compound in a research setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
